GNF7686
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGICQBHQLMRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Discovery and Synthesis of GNF7686: A Potent Inhibitor of Trypanosoma cruzi
A Technical Overview for the Drug Discovery Professional
GNF7686, a novel pyrido[1,2-a]benzimidazole (B3050246) derivative, has been identified as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease. While specific details regarding the initial discovery and synthesis of this compound remain within the proprietary domain of the Genomics Institute of the Novartis Research Foundation (GNF), this technical guide consolidates the available information and provides a likely pathway to its development based on related research and general chemical principles.
Discovery of a Novel Anti-trypanosomal Scaffold
The discovery of this compound is likely rooted in a broader drug discovery campaign at GNF aimed at identifying novel inhibitors of kinetoplastid parasites, a group that includes Trypanosoma cruzi. Such campaigns typically involve high-throughput screening (HTS) of large compound libraries against the target organism.
A seminal study from GNF published in Nature in 2016 details the discovery of a related compound, GNF6702, which exhibits broad-spectrum activity against Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei. It is highly probable that this compound was identified through a similar screening paradigm, which is outlined below.
High-Throughput Screening Cascade
The screening process for identifying compounds like this compound and GNF6702 likely followed a multi-step cascade designed to identify potent and selective inhibitors with favorable drug-like properties.
Experimental Protocols (Representative)
While the specific protocols for this compound are not published, the methodologies used for the closely related compound GNF6702 provide a strong indication of the techniques employed.
High-Throughput Screening (HTS) against T. cruzi
-
Assay Principle: A cell-based assay using intracellular T. cruzi amastigotes expressing a reporter gene (e.g., β-galactosidase or luciferase) is a common HTS format. Compound activity is measured by the reduction in the reporter signal, indicating parasite killing.
-
Protocol Outline:
-
Host cells (e.g., 3T3 fibroblasts or L6 rat myoblasts) are seeded in 384-well plates.
-
The cells are infected with T. cruzi trypomastigotes.
-
After allowing for parasite invasion and differentiation into amastigotes, the compound library is added at a fixed concentration.
-
Following an incubation period (typically 48-72 hours), a substrate for the reporter enzyme is added, and the signal is read on a plate reader.
-
Hits are identified as compounds that cause a significant reduction in the signal compared to untreated controls.
-
Mammalian Cell Cytotoxicity Assay
-
Assay Principle: To assess the selectivity of the hit compounds, their toxicity against a mammalian cell line is determined.
-
Protocol Outline:
-
A mammalian cell line (e.g., HEK293 or the host cell line used in the primary screen) is seeded in 384-well plates.
-
The hit compounds are added in a dose-response format.
-
After a 72-hour incubation, cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP content.
-
The half-maximal cytotoxic concentration (CC50) is calculated.
-
Synthesis of this compound
The chemical structure of this compound is 2-Ethyl-1-hydroxy-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile. The synthesis of the pyrido[1,2-a]benzimidazole scaffold is well-documented in the chemical literature and typically involves a multicomponent reaction. A plausible synthetic route to this compound is proposed below.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis suggests that this compound can be constructed from 2-aminobenzimidazole (B67599), an ethyl-substituted aldehyde, and a cyano-containing active methylene (B1212753) compound.
Proposed Synthetic Pathway
A likely synthetic route would involve a one-pot, three-component reaction, a common and efficient method for generating heterocyclic scaffolds.
General Experimental Protocol for the Synthesis of Pyrido[1,2-a]benzimidazoles:
-
To a solution of 2-aminobenzimidazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a solvent-free melt), is added the aldehyde (1.0 eq) and the active methylene compound (1.0 eq).
-
A catalyst, such as a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid), may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux or stirred at an elevated temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or column chromatography.
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
While specific quantitative data for this compound is not publicly available, the following table presents representative data for a potent T. cruzi inhibitor discovered through a similar process, illustrating the types of data generated during a drug discovery campaign.
| Compound ID | T. cruzi EC₅₀ (µM) | Mammalian CC₅₀ (µM) | Selectivity Index (SI) | Mouse PK (Oral) Cₘₐₓ (µM) | In Vivo Efficacy (Mouse Model) |
| GNF6702 | 0.027 | >25 | >925 | 1.5 | Curative at 25 mg/kg BID |
Table 1: Representative biological and pharmacokinetic data for a GNF-discovered anti-trypanosomal agent. EC₅₀: half-maximal effective concentration; CC₅₀: half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); Cₘₐₓ: maximum plasma concentration; BID: twice daily.
Conclusion
This compound represents a promising chemical scaffold for the development of new therapeutics for Chagas disease. Although the specific details of its discovery and synthesis are not in the public domain, this guide provides a comprehensive overview of the likely methodologies and pathways involved in its development, based on the state-of-the-art drug discovery practices at the Genomics Institute of the Novartis Research Foundation and the established chemistry of the pyrido[1,2-a]benzimidazole core. Further disclosure of the biological and chemical data for this compound will be crucial for the broader research community to build upon this important work in the fight against this neglected tropical disease.
GNF7686: A Targeted Approach to Combating Chagas Disease by Disrupting Parasite Respiration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF7686 is a potent and selective inhibitor of Trypanosoma cruzi cytochrome b, a critical component of the parasite's mitochondrial electron transport chain. By targeting the QN (Qi) site of cytochrome b, this compound effectively disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential, a reduction in ATP synthesis, and ultimately, the inhibition of parasite growth and motility. This document provides a comprehensive technical overview of this compound, including its target, mechanism of action, pathway analysis, quantitative activity data, and detailed experimental protocols for its investigation.
Core Target and Mechanism of Action
This compound exerts its anti-trypanosomal activity by specifically targeting cytochrome b , a key subunit of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of Trypanosoma cruzi. The binding of this compound to the QN (Qi) site of cytochrome b obstructs the normal flow of electrons, thereby inhibiting oxidative phosphorylation. This targeted inhibition leads to a cascade of downstream effects, culminating in the parasite's demise. Evidence for this specific targeting is substantiated by the identification of a resistance-conferring mutation (L198F) in the gene encoding cytochrome b in this compound-resistant T. cruzi strains.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays, quantifying its potency against both the enzymatic target and the parasite itself.
| Parameter | Assay Type | Value | Organism/System |
| IC50 | Cytochrome bc1 (Complex III) Enzymatic Assay | 14 ± 3 nM | Trypanosoma cruzi lysates |
| EC50 | Intracellular Amastigote Growth Inhibition | 0.15 µM | Trypanosoma cruzi |
| EC50 | Epimastigote Growth Inhibition | 0.02 µM | Trypanosoma cruzi |
| IC50 | Oxygen Consumption Inhibition (Epimastigotes) | ~0.04 µM | Trypanosoma cruzi |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action Pathway
Caption: this compound inhibits Cytochrome b, disrupting the electron transport chain and leading to parasite death.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's efficacy and mechanism from enzymatic to cellular assays.
Detailed Experimental Protocols
Trypanosoma cruzi Cytochrome bc1 (Complex III) Enzymatic Assay
This protocol is adapted from methodologies designed to measure the activity of the cytochrome bc1 complex in parasite lysates.
Objective: To determine the IC50 value of this compound against T. cruzi cytochrome bc1 complex.
Materials:
-
T. cruzi epimastigotes
-
Lysis Buffer (e.g., 25 mM potassium phosphate (B84403) pH 7.4, 5 mM MgCl2, 2.5 mg/mL BSA, and protease inhibitors)
-
Assay Buffer (e.g., 50 mM potassium phosphate pH 7.4, 250 mM sucrose, 1 mM EDTA)
-
Decylubiquinol (DBQ) - substrate
-
Cytochrome c (from horse heart) - electron acceptor
-
Antimycin A - positive control inhibitor
-
This compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Parasite Lysate Preparation:
-
Harvest late log-phase T. cruzi epimastigotes by centrifugation.
-
Wash the parasite pellet with PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or mechanical disruption on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the mitochondrial fraction.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and Antimycin A in Assay Buffer.
-
In a 96-well plate, add the parasite lysate to each well to a final protein concentration of approximately 5-10 µg/mL.
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate the plate for 10 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing cytochrome c (final concentration ~50 µM) and DBQ (final concentration ~50 µM) in Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 550 nm over time (kinetic read) at room temperature. This corresponds to the reduction of cytochrome c.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This protocol outlines the measurement of real-time oxygen consumption in intact T. cruzi-infected cells treated with this compound.[1][2]
Objective: To assess the effect of this compound on the mitochondrial respiration of T. cruzi.
Materials:
-
Host cells (e.g., C2C12 myoblasts)
-
Trypanosoma cruzi trypomastigotes
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Cell Seeding and Infection:
-
Seed host cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes at a suitable multiplicity of infection.
-
Allow the infection to proceed for 24-48 hours.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Assay Medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Assay Medium.
-
-
Seahorse XF Analyzer Operation:
-
Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer.
-
-
Data Acquisition and Analysis:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound and measure the subsequent change in OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Normalize the OCR data to the number of host cells or protein content per well.
-
Analyze the data to determine the extent of OCR inhibition by this compound.
-
Intracellular ATP Level Measurement Assay
This protocol uses a luciferase-based assay to quantify intracellular ATP levels in T. cruzi following treatment with this compound.[3]
Objective: To determine the impact of this compound on ATP synthesis in T. cruzi.
Materials:
-
Trypanosoma cruzi amastigotes (isolated from infected host cells) or epimastigotes
-
This compound
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Parasite Preparation and Treatment:
-
Isolate amastigotes from infected host cells or harvest epimastigotes from culture.
-
Resuspend the parasites in a suitable buffer or medium.
-
Dispense the parasite suspension into the wells of an opaque-walled 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 2-4 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP measurement reagent to room temperature.
-
Add the ATP measurement reagent to each well according to the manufacturer's instructions. This reagent lyses the parasites and provides the substrates for the luciferase reaction.
-
Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present.
-
Calculate the percentage of ATP reduction for each this compound concentration relative to the untreated control.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol employs the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential of T. cruzi after treatment with this compound.[4][5]
Objective: To determine if this compound causes depolarization of the mitochondrial membrane in T. cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes or isolated amastigotes
-
This compound
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization
-
Fluorescence microscope or a fluorescence plate reader/flow cytometer
Procedure:
-
Parasite Treatment:
-
Harvest and wash the parasites.
-
Resuspend the parasites in a suitable buffer.
-
Treat the parasites with this compound at a relevant concentration (e.g., 10x EC50) for a specified time. Include untreated and FCCP-treated controls.
-
-
JC-1 Staining:
-
Add JC-1 dye to the parasite suspension to a final concentration of 2-10 µM.
-
Incubate the parasites in the dark at 37°C for 15-30 minutes.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Place a drop of the stained parasite suspension on a slide and observe under a fluorescence microscope using filters for green (monomers) and red (J-aggregates) fluorescence.
-
Plate Reader/Flow Cytometer: Transfer the stained parasite suspension to a microplate or tubes and measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (Ex/Em ~485/535 nm) and J-aggregates (Ex/Em ~535/595 nm).
-
-
Data Analysis:
-
In healthy, polarized mitochondria, JC-1 forms red fluorescent J-aggregates. In depolarized mitochondria, JC-1 remains as green fluorescent monomers.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
T. cruzi Amastigote Viability Assay
This protocol describes a high-content imaging-based assay to determine the efficacy of this compound against the intracellular amastigote stage of T. cruzi.[6][7]
Objective: To determine the EC50 value of this compound against intracellular T. cruzi amastigotes.
Materials:
-
Host cells (e.g., C2C12 or Vero cells)
-
Trypanosoma cruzi trypomastigotes
-
This compound
-
Benznidazole (B1666585) (positive control)
-
96- or 384-well clear-bottom imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Infection:
-
Seed host cells in an imaging plate and allow them to adhere.
-
Infect the cells with T. cruzi trypomastigotes.
-
After a few hours, wash the wells to remove extracellular parasites.
-
-
Compound Treatment:
-
Add serial dilutions of this compound and benznidazole to the infected cells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Cell Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the nuclei of both the host cells and intracellular amastigotes with a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use image analysis software to automatically count the number of host cells and the number of intracellular amastigotes in each well.
-
-
Data Analysis:
-
Calculate the parasite load (average number of amastigotes per host cell) for each compound concentration.
-
Plot the parasite load against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Simultaneously, assess cytotoxicity by analyzing the number of host cells at each compound concentration.
-
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanosoma cruzi infection disturbs mitochondrial membrane potential and ROS production rate in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reframeDB [reframedb.org]
- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Inhibitor Binding to Trypanosoma brucei Methionyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of inhibitor binding to methionyl-tRNA synthetase (MetRS) from Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. As the originally requested compound, GNF7686, lacks publicly available structural data in complex with MetRS, this guide will focus on a well-characterized, potent urea-based inhibitor to illustrate the principles of inhibitor binding, the experimental methodologies employed, and the resulting quantitative data. This information is critical for the rational design of novel therapeutics against this devastating disease.
Core Concepts
Trypanosoma brucei possesses a single MetRS enzyme responsible for charging methionine onto its cognate tRNA in both the cytoplasm and the mitochondrion. This makes MetRS an attractive drug target, as its inhibition can disrupt protein synthesis in both compartments.[1] Structure-guided drug design has been instrumental in developing potent and selective inhibitors against T. brucei MetRS (TbMetRS).
Data Presentation: Quantitative Analysis of Urea-Based Inhibitors
The following table summarizes key quantitative data for a series of urea-based inhibitors of T. brucei MetRS. This class of inhibitors has demonstrated significant potency against the enzyme and the parasite, with some compounds showing promise for in vivo efficacy.[1]
| Compound ID | TbMetRS IC50 (nM) | T. brucei EC50 (nM) | Thermal Shift (ΔTm, °C) |
| Urea-Based Inhibitor 1 | 19 | 150 | 9.2 |
| Urea-Based Inhibitor 2 | >10,000 | >10,000 | 0.6 |
| Urea-Based Inhibitor 3 | 50 | 220 | 7.5 |
| Compound 1 | <50 | 4 | >7 |
| Compound 2 | <50 | 8 | >7 |
IC50: The half-maximal inhibitory concentration against the purified enzyme. EC50: The half-maximal effective concentration required to inhibit parasite growth in cell culture. ΔTm: The change in the melting temperature of the protein upon inhibitor binding, indicating binding affinity.
Structural Insights into Inhibitor Binding
Crystal structures of T. brucei MetRS in complex with urea-based inhibitors reveal a common binding mode within a pocket that encompasses the methionine-binding site and an adjacent auxiliary pocket.[1] The high resolution of these structures, typically between 2.2 Å and 2.9 Å, provides detailed atomic-level information crucial for understanding the molecular interactions driving inhibitor potency and selectivity.[1]
The binding of these inhibitors is characterized by a conformational selection mechanism, where the inhibitor stabilizes a specific conformation of the flexible enzyme.[1] A key feature of the binding is the interaction of the urea (B33335) moiety of the inhibitors with the enzyme backbone. Furthermore, a ternary structure of TbMetRS with an inhibitor and an ATP analog (AMPPCP) has shown that these urea-based inhibitors do not compete with ATP for binding. Instead, they can engage in hydrogen bonding with the ATP molecule, suggesting a potential for designing inhibitors that exploit this interaction for enhanced affinity and specificity.[1]
Experimental Protocols
Detailed methodologies are crucial for the discovery and characterization of novel inhibitors. The following sections outline the key experimental protocols used in the study of T. brucei MetRS inhibitors.
Protein Expression and Purification
Recombinant T. brucei MetRS is typically expressed in Escherichia coli. For crystallization purposes, a truncated surface mutant of TbMetRS may be used to improve crystal quality.[1] The protein is then purified using standard chromatography techniques, such as affinity and size-exclusion chromatography.
Crystallography
-
Crystallization: Crystals of the TbMetRS-inhibitor complex are grown using the vapor diffusion method, often in sitting drops.[1] The reservoir solution typically contains a precipitant like ammonium (B1175870) sulfate.[1]
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source. The resolution of the collected data is a critical factor in the quality of the final structure.[2]
-
Structure Determination and Refinement: The structure is solved using molecular replacement, and the model is refined to fit the experimental data. The quality of the final model is assessed by metrics such as R-work and R-free.[2]
Biochemical Assays
This assay measures the enzymatic activity of MetRS by quantifying the attachment of radiolabeled methionine to its tRNA.
-
Reactions are performed in a 96-well filter plate.[3]
-
The reaction buffer contains HEPES, MgCl₂, KCl, spermine, bovine serum albumin (BSA), dithiothreitol (B142953) (DTT), and pyrophosphatase.[3]
-
Recombinant TbMetRS and the inhibitor are pre-incubated.[3]
-
The reaction is initiated by adding ATP and [³H]methionine.[3]
-
After incubation, the reaction is stopped, and the unincorporated [³H]methionine is washed away.
-
The amount of [³H]methionine attached to the tRNA is quantified by scintillation counting.[3]
TSA, also known as differential scanning fluorimetry, is used to assess the binding of inhibitors to the target protein by measuring changes in its thermal stability.
-
The assay is performed with purified TbMetRS in the presence and absence of the inhibitor.[1]
-
A fluorescent dye that binds to unfolded proteins is included in the reaction.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm), the temperature at which half of the protein is unfolded, is determined.
-
The change in Tm (ΔTm) in the presence of the inhibitor is a measure of binding affinity.[1]
Cellular Assays
This assay determines the potency of inhibitors against the live parasite.
-
Bloodstream form T. brucei are cultured in HMI-9 medium.
-
The parasites are incubated with serial dilutions of the inhibitor compounds in 96-well plates.
-
After a set period (e.g., 72 hours), parasite viability is assessed using a fluorescent dye like resazurin, which is reduced by metabolically active cells.
-
The EC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of MetRS inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of action of a urea-based inhibitor on T. brucei MetRS.
References
- 1. Structures of Trypanosoma brucei Methionyl-tRNA Synthetase with Urea-Based Inhibitors Provide Guidance for Drug Design against Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Selective Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Trypanosoma brucei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GNF7686: A Potent Inhibitor of Trypanosoma cruzi, Not a Validated MetRS Chemical Probe
Initial investigations into GNF7686 as a chemical probe for methionyl-tRNA synthetase (MetRS) have revealed a significant discrepancy in its designated target. All available scientific literature and public data identify this compound as a novel and potent inhibitor of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. There is currently no public evidence to support its function as a specific probe for MetRS.
Therefore, this technical guide will focus on the established biological activity of this compound as an anti-trypanosomal agent. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of Chagas disease and the discovery of novel therapeutic agents.
Core Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 2-ethyl-1-hydroxy-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile | [1] |
| CAS Number | 442567-43-3 | [1] |
| Molecular Formula | C₁₅H₁₃N₃O | [1] |
| Molecular Weight | 251.29 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity: Inhibition of Trypanosoma cruzi
This compound has been identified as a significant lead compound in the search for new treatments for Chagas disease. While the precise molecular target of this compound within T. cruzi is not explicitly detailed in the currently available information, its potent activity against the parasite has been established.
Key Experimental Observations:
-
Cell-based screening assays have demonstrated the efficacy of this compound in inhibiting the growth of T. cruzi.[2]
-
The compound has been highlighted as a promising starting point for the development of new anti-chagasic drugs.[2]
Experimental Methodologies
Due to the absence of specific publications detailing the experimental protocols used for this compound, this section will outline general methodologies commonly employed in the discovery and characterization of anti-trypanosomal agents. These protocols are representative of the types of assays likely used to identify and validate the activity of this compound.
In Vitro Anti-Trypanosomal Activity Assay
This assay is fundamental for determining the potency of a compound against the different life stages of T. cruzi.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against trypomastigote and amastigote forms of T. cruzi.
General Protocol:
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero cells, L6 myoblasts) and T. cruzi cultures (e.g., Tulahuen strain expressing β-galactosidase).
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution series.
-
Infection: Seed host cells in 96-well plates and infect with trypomastigotes.
-
Treatment: After an incubation period to allow for parasite invasion and differentiation into amastigotes, add the serially diluted compound to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Quantification of Parasite Viability:
-
For trypomastigotes, parasite motility or integrity can be assessed microscopically.
-
For intracellular amastigotes, a common method involves a colorimetric or fluorometric assay. For parasites expressing a reporter gene like β-galactosidase, a substrate such as chlorophenol red-β-D-galactopyranoside (CPRG) is added. The conversion of the substrate by the enzyme results in a color change that can be quantified using a plate reader.
-
-
Data Analysis: Plot the percentage of parasite inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mammalian Cell Cytotoxicity Assay
It is crucial to assess the selectivity of a compound by determining its toxicity to mammalian cells.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of a test compound against a mammalian cell line.
General Protocol:
-
Cell Culture: Seed a mammalian cell line (e.g., the same host cell line used in the anti-trypanosomal assay) in 96-well plates.
-
Treatment: Add the serially diluted test compound to the wells.
-
Incubation: Incubate the plates for the same duration as the anti-trypanosomal assay.
-
Viability Assessment: Use a suitable viability assay, such as one based on resazurin (B115843) reduction (e.g., AlamarBlue) or ATP measurement (e.g., CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50. A higher SI indicates greater selectivity for the parasite over the host cells.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound in T. cruzi are not yet elucidated, the following diagrams illustrate the general workflow for anti-trypanosomal drug discovery and the logical relationship of key experimental data.
Caption: A generalized workflow for the discovery and development of anti-trypanosomal drugs.
Caption: The logical flow of data evaluation in the preclinical assessment of an anti-chagasic compound.
Future Directions
The identification of this compound as a potent inhibitor of T. cruzi marks a valuable step in Chagas disease drug discovery. Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of this compound within T. cruzi is critical for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Comprehensive studies in relevant animal models of Chagas disease are necessary to evaluate the therapeutic potential of this compound and its derivatives.
References
Unraveling the Off-Target Profile of GNF7686: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GNF7686, a promising small molecule inhibitor identified for its potent activity against various kinetoplastid parasites, has garnered significant interest in the field of drug discovery. While its on-target efficacy is a key area of investigation, a thorough understanding of its off-target effects is paramount for its continued development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known off-target profile of this compound, detailing available quantitative data, experimental methodologies, and the cellular pathways implicated.
Executive Summary
Initially identified in a high-throughput screen for inhibitors of Leishmania donovani growth, this compound was later characterized to exert its potent anti-parasitic effects through the inhibition of cytochrome b, a critical component of the mitochondrial electron transport chain in Trypanosoma cruzi.[1][2][3] This discovery shifted the understanding of its mechanism of action away from initial hypotheses. Extensive characterization has demonstrated a remarkable degree of selectivity for the parasite's cytochrome b over its mammalian counterpart. This high specificity is a crucial attribute for any potential drug candidate, minimizing the likelihood of host toxicity.
Quantitative Assessment of Off-Target Effects
The primary evaluation of this compound's selectivity revealed a significant therapeutic window. The compound potently inhibits the growth of intracellular T. cruzi amastigotes with a half-maximal effective concentration (EC50) of 0.15 µM.[3][4] In stark contrast, no discernible impact on the mammalian respiratory chain or the proliferation of mammalian cells was observed at concentrations up to 25 µM.[3][4] This represents a selectivity window of over 166-fold, highlighting the compound's specificity for the parasite target.
Table 1: Quantitative Summary of this compound Activity and Selectivity
| Parameter | Species/System | Target/Effect | Value | Reference |
| EC50 | Trypanosoma cruzi (intracellular amastigotes) | Growth Inhibition | 0.15 µM | [3][4] |
| No Observable Effect Concentration | Mammalian Cells | Respiratory Chain Function | > 25 µM | [3][4] |
| No Observable Effect Concentration | Mammalian Cells | Cell Proliferation | > 25 µM | [3][4] |
Experimental Protocols for Off-Target Evaluation
The determination of this compound's off-target profile relied on a combination of cellular and biochemical assays. The following methodologies were central to establishing its selectivity.
Mammalian Cell Proliferation Assay
-
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
-
Methodology:
-
Mammalian cells (e.g., 3T3 fibroblasts) are seeded in multi-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compound for a period that allows for multiple cell cycles (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTS or resazurin (B115843) reduction assay, which measures metabolic activity as an indicator of cell number.
-
The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated. For this compound, no significant effect was observed at the highest tested concentrations.
-
Assessment of Mammalian Mitochondrial Respiratory Chain Function
-
Objective: To directly measure the effect of this compound on the primary off-target concern, the mammalian electron transport chain.
-
Methodology:
-
Isolated mammalian mitochondria or whole cells are used.
-
Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer or a similar instrument.
-
A baseline OCR is established before the addition of this compound.
-
This compound is injected at various concentrations, and the change in OCR is monitored in real-time.
-
Mitochondrial function is further interrogated by the sequential addition of electron transport chain inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect the specific effects on different complexes.
-
The data is analyzed to determine if this compound inhibits basal or maximal respiration in mammalian cells. For this compound, no significant inhibition was reported.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the disruption of the mitochondrial electron transport chain in parasites. The following diagrams illustrate the targeted pathway and the general workflow for identifying off-target effects.
Figure 1. Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.
Figure 2. General workflow for on-target and off-target characterization of a lead compound like this compound.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the parasite cytochrome b, with minimal to no off-target effects on mammalian cells at therapeutically relevant concentrations. This favorable selectivity profile is a significant asset for its further development. However, it is important to note that the publicly available information is primarily from its initial characterization. A comprehensive off-target assessment in a broader context, such as screening against a large panel of human kinases and other enzymes, would provide an even more complete safety profile. As this compound or its analogs progress through the drug development pipeline, continued and more extensive off-target profiling will be essential to ensure a high safety margin for this promising anti-parasitic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
GNF7686 and Its Putative Role in Global Protein Synthesis: A Technical Examination for Researchers
A Note on the Current State of Publicly Available Research: As of late 2025, a comprehensive review of published scientific literature, patent databases, and clinical trial registries does not yield specific data on the mechanism of action of GNF7686, particularly concerning its effect on global protein synthesis. The compound is identified as a novel inhibitor of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. However, the molecular target and the downstream cellular effects of this compound in this parasite remain to be publicly elucidated.
This guide, therefore, serves a dual purpose. Firstly, it will contextualize the potential mechanisms by which a compound like this compound might act against T. cruzi, drawing parallels with known anti-trypanosomal agents. Secondly, it will provide a hypothetical framework of experimental protocols and data presentation that researchers could employ to investigate the effect of a novel compound, such as this compound, on the global protein synthesis of T. cruzi.
Known and Potential Anti-Trypanosomal Mechanisms of Action
Current therapeutic strategies against Trypanosoma cruzi target various essential parasite pathways. Understanding these provides a foundation for speculating on and investigating the mechanism of novel compounds like this compound.
Table 1: Established and Investigational Drug Targets in Trypanosoma cruzi
| Target Pathway | Drug/Compound Class | Mechanism of Action | Effect on Protein Synthesis |
| DNA Damage | Nitroimidazoles (e.g., Benznidazole) | Generation of free radicals and electrophilic metabolites leading to DNA strand breaks.[1] | Indirect; widespread cellular damage can secondarily inhibit protein synthesis. |
| Sterol Biosynthesis | Azoles (e.g., Posaconazole) | Inhibition of sterol C-14α demethylase, disrupting the integrity of the parasite's cell membrane. | Indirect; membrane disruption can lead to cellular stress and a subsequent reduction in protein synthesis. |
| Thiol Metabolism | Nifurtimox | Redox cycling and depletion of trypanothione, a key antioxidant in the parasite. | Indirect; increased oxidative stress can damage cellular machinery, including ribosomes and translation factors. |
| Protein Synthesis | (Hypothetical) | Direct inhibition of ribosomal function, interference with tRNA charging, or disruption of translation initiation/elongation factors. | Direct and global reduction in protein synthesis. |
| Proteasome Function | (Investigational) | Inhibition of the proteasome, leading to the accumulation of misfolded proteins and cell cycle arrest. | Indirect; cellular stress from protein accumulation can trigger a shutdown of global protein synthesis. |
Hypothetical Experimental Workflow for Investigating this compound's Effect on Protein Synthesis
Should a researcher wish to investigate the hypothesis that this compound affects global protein synthesis in T. cruzi, a structured experimental approach would be necessary.
Detailed Experimental Protocols (Hypothetical)
Puromycin-Based Protein Synthesis Assay
This method provides a non-radioactive means to measure global protein synthesis. Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination.
-
Cell Culture: Culture T. cruzi epimastigotes in LIT medium to mid-log phase.
-
Treatment: Incubate parasites with varying concentrations of this compound (based on EC50 values) for different time points (e.g., 1, 4, 8, 24 hours). Include a positive control (e.g., cycloheximide) and a vehicle control (e.g., DMSO).
-
Puromycin Pulse: Add puromycin to the cultures at a final concentration of 10 µg/mL and incubate for 15 minutes.
-
Cell Lysis: Harvest and wash the parasites in cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Western Blotting: Separate total protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody.
-
Data Analysis: Quantify the puromycin signal for each lane and normalize to a loading control (e.g., actin or tubulin). A decrease in the puromycin signal in this compound-treated samples would indicate an inhibition of protein synthesis.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) density gradient centrifugation, allowing for the assessment of translation initiation and elongation.
-
Treatment and Lysis: Treat T. cruzi cultures with this compound or a vehicle control. Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to arrest ribosome translocation. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose Gradient: Prepare a linear sucrose gradient (e.g., 10-50%). Carefully layer the cell lysate on top of the gradient.
-
Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 39,000 rpm) for several hours in a swinging-bucket rotor.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Data Interpretation: A this compound-induced inhibition of translation initiation would result in a decrease in the polysome peaks and an increase in the 80S monosome peak. An inhibition of elongation would lead to a "trapping" of ribosomes on mRNA, potentially increasing the size of polysomes.
Signaling Pathways in Trypanosoma cruzi and Potential Intersections with Protein Synthesis
While the direct target of this compound is unknown, it could potentially modulate signaling pathways that indirectly affect protein synthesis.
In trypanosomes, the regulation of protein synthesis is a critical control point in their life cycle and response to stress. While the canonical integrated stress response (ISR) involving eIF2α phosphorylation is a key pathway, other regulatory mechanisms are also at play. A compound like this compound could potentially:
-
Induce a stress response: By acting on a primary target, this compound could induce oxidative or ER stress, which would then trigger the phosphorylation of eIF2α and lead to a global shutdown of protein synthesis.
-
Directly inhibit a component of the translation machinery: this compound could bind to and inhibit a ribosomal protein, a translation factor, or an aminoacyl-tRNA synthetase. This would directly halt protein synthesis.
-
Disrupt energy metabolism: By interfering with mitochondrial function or glycolysis, this compound could deplete the parasite's ATP stores, which are essential for the energy-intensive process of protein synthesis.
Concluding Remarks for the Research Professional
The initial query regarding the effect of this compound on global protein synthesis highlights a common challenge in drug discovery: the gap between the identification of a bioactive compound and the elucidation of its mechanism of action. While this compound shows promise as an anti-trypanosomal agent, its molecular target and the cellular pathways it perturbs are not yet in the public domain.
For researchers in this field, the lack of specific information on this compound underscores the necessity of a systematic and multi-faceted experimental approach to mechanism-of-action studies. The hypothetical protocols and workflows outlined in this guide provide a standard framework for such an investigation, starting from the confirmation of biological activity to the detailed characterization of the compound's impact on fundamental cellular processes like protein synthesis. Future research will hopefully shed light on the precise workings of this compound, which could not only lead to a new treatment for Chagas disease but also reveal novel aspects of Trypanosoma cruzi biology.
References
GNF7686: A Targeted Approach to Combating Cryptosporidium Through Selective Methionyl-tRNA Synthetase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly among children and immunocompromised individuals. The limited efficacy of current treatments underscores the urgent need for novel therapeutic agents. This technical guide delves into the selective inhibition of Cryptosporidium parvum methionyl-tRNA synthetase (CpMetRS) by GNF7686, a promising small molecule inhibitor. Through a comprehensive analysis of enzymatic and cellular assays, alongside in vivo animal model studies, this document elucidates the potent and selective mechanism of action of this compound. Detailed experimental protocols and structured data tables are provided to facilitate further research and development in this critical area of infectious disease.
Introduction
Cryptosporidium is a leading cause of moderate to severe diarrhea in young children and can lead to life-threatening illness in immunocompromised patients. The current standard of care, nitazoxanide, has shown limited effectiveness in these vulnerable populations. Aminoacyl-tRNA synthetases (aaRSs) have emerged as attractive drug targets due to their essential role in protein synthesis, a fundamental process for parasite viability. Methionyl-tRNA synthetase (MetRS) is a particularly compelling target. This guide focuses on this compound, an imidazopyridine-based compound that has demonstrated potent and selective inhibition of Cryptosporidium parvum MetRS (CpMetRS), highlighting its potential as a novel therapeutic agent.
This compound: Quantitative Efficacy and Selectivity
This compound has been rigorously evaluated for its inhibitory activity against the parasite's MetRS enzyme, its efficacy in cell-based models of infection, and its selectivity over the human host enzyme. The following tables summarize the key quantitative data from these studies.
Table 1: Enzymatic Inhibition of Cryptosporidium parvum MetRS (CpMetRS) by this compound
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Assay Type |
| This compound | CpMetRS | 0.015 nM | Enzymatic Inhibition Assay |
Data sourced from Castellanos-Gonzalez, et al. (2019).[1]
Table 2: In Vitro Efficacy of this compound against Cryptosporidium parvum
| Compound | Parasite | Host Cell Line | EC₅₀ | Selectivity Index (SI) |
| This compound | C. parvum | HCT-8 | 7 nM | >1,000-fold |
EC₅₀ represents the half-maximal effective concentration in a cell-based assay. The selectivity index is the ratio of the EC₅₀ against a mammalian cell line to the EC₅₀ against the parasite. Data indicates that this compound is over 1,000 times more potent against the parasite than against mammalian cells.[1]
Table 3: In Vivo Efficacy of this compound in a Cryptosporidium Mouse Model
| Compound | Animal Model | Dosing Regimen | Reduction in Oocyst Shedding |
| This compound | IFN-γ knockout mice | 50 mg/kg, twice daily for 5 days | Significant reduction |
The IFN-γ knockout mouse is a well-established model for severe cryptosporidiosis.[1][2][3]
Mechanism of Action: Targeting Protein Synthesis
This compound exerts its antiparasitic effect by selectively binding to the active site of CpMetRS. This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of methionine to its cognate transfer RNA (tRNA). By inhibiting CpMetRS, this compound effectively halts protein synthesis in the parasite, leading to its death. The high selectivity of this compound for the parasite's enzyme over the human counterpart is the cornerstone of its therapeutic potential, minimizing the likelihood of off-target effects in the host.
Caption: this compound selectively inhibits parasite MetRS, halting protein synthesis and leading to parasite death.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
CpMetRS Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of compounds against the purified C. parvum methionyl-tRNA synthetase enzyme.
Protocol:
-
Recombinant Enzyme Expression and Purification:
-
The gene encoding for C. parvum MetRS (CpMetRS) is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The vector is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The cells are lysed, and the recombinant CpMetRS is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin).
-
The purity and concentration of the enzyme are determined.
-
-
Inhibition Assay:
-
The assay is typically performed in a 96- or 384-well plate format.
-
The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, ATP, and radiolabeled methionine (e.g., [³⁵S]-methionine).
-
A range of concentrations of the test compound (this compound) is added to the wells.
-
The enzymatic reaction is initiated by the addition of purified CpMetRS and tRNA.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the radiolabeled methionyl-tRNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter mat.
-
The radioactivity on the filter mat is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ and subsequently the Kᵢ values are determined by non-linear regression analysis.
-
Cryptosporidium parvum HCT-8 Cell-Based Assay
This assay evaluates the efficacy of compounds in inhibiting the growth of C. parvum in a human intestinal epithelial cell line.
Protocol:
-
Cell Culture and Infection:
-
Human ileocecal adenocarcinoma cells (HCT-8) are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics) in 96-well plates until they form a confluent monolayer.[4][5]
-
C. parvum oocysts are excysted to release infectious sporozoites.
-
The HCT-8 cell monolayers are infected with the sporozoites.
-
-
Compound Treatment and Incubation:
-
A serial dilution of the test compound (this compound) is added to the infected cell cultures.
-
The plates are incubated for a period that allows for parasite development (e.g., 48-72 hours) in a controlled environment (e.g., 37°C, 5% CO₂).
-
-
Quantification of Parasite Growth:
-
After incubation, the cells are fixed and permeabilized.
-
Parasite growth is quantified using methods such as:
-
Immunofluorescence Assay (IFA): Staining with a Cryptosporidium-specific antibody followed by a fluorescently labeled secondary antibody. The number of parasites is then counted using fluorescence microscopy.
-
Quantitative Polymerase Chain Reaction (qPCR): DNA is extracted from the cells, and the amount of parasite-specific DNA is quantified by qPCR.[6]
-
Luciferase-based assays: Using a transgenic parasite line that expresses luciferase, where luminescence is proportional to parasite viability.
-
-
-
Data Analysis:
-
The percentage of parasite growth inhibition is calculated for each compound concentration relative to a vehicle control.
-
The EC₅₀ value is determined by fitting the data to a dose-response curve.
-
In Vivo Efficacy in an IFN-γ Knockout Mouse Model
This model is used to assess the in vivo efficacy of anticryptosporidial compounds in an immunocompromised host, which mimics severe human cryptosporidiosis.[2][3][7]
Protocol:
-
Animal Model and Infection:
-
Compound Administration:
-
Treatment with the test compound (this compound) or a vehicle control is initiated at a specified time post-infection.
-
The compound is administered via a clinically relevant route, typically oral gavage, at a defined dose and frequency for a set duration (e.g., 50 mg/kg, twice daily for 5 days).[1]
-
-
Monitoring and Sample Collection:
-
The mice are monitored daily for clinical signs of illness and weight loss.
-
Fecal samples are collected at regular intervals to quantify oocyst shedding.
-
-
Efficacy Assessment:
-
Oocyst shedding in the feces is quantified using methods such as immunofluorescence microscopy or qPCR.
-
At the end of the study, intestinal tissue may be collected for histopathological analysis to assess the parasite burden and intestinal damage.
-
The efficacy of the compound is determined by comparing the oocyst shedding and clinical outcomes in the treated group to the vehicle control group.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating MetRS inhibitors and the logical relationship of this compound's selective activity.
Caption: A streamlined workflow for the evaluation of this compound from in vitro assays to in vivo models.
Caption: this compound exhibits high-affinity binding to parasite MetRS, leading to potent inhibition and parasite death, while showing low affinity for the human enzyme, resulting in minimal host toxicity.
Conclusion
This compound represents a significant advancement in the pursuit of novel therapeutics for cryptosporidiosis. Its potent and highly selective inhibition of Cryptosporidium parvum methionyl-tRNA synthetase provides a clear mechanism of action with a wide therapeutic window. The data presented in this guide, from enzymatic and cellular assays to in vivo studies, strongly support the continued development of this compound and other MetRS inhibitors as a promising strategy to address this unmet medical need. The detailed protocols provided herein are intended to empower researchers to further investigate and build upon these findings, ultimately accelerating the path towards a more effective treatment for this debilitating parasitic disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Gamma Interferon Gene Knockout Mouse: a Highly Sensitive Model for Evaluation of Therapeutic Agents against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of experimental Cryptosporidium parvum infection in IFN-gamma knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and counting of Cryptosporidium parvum in HCT-8 cells by flowcytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aged HCT-8 Cell Monolayers Support Cryptosporidium parvum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of epithelial-cell injury, and quantification of infection, in the HCT-8 organoid model of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GNF7686 protocol for in vitro translation assay
Application Notes and Protocols:
Evaluating the Impact of eIF2α Phosphorylation on In Vitro Translation using a Specific Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein synthesis is a fundamental cellular process, and its regulation is critical for maintaining cellular homeostasis. A key control point in translation initiation is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2). Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in cap-dependent translation.[1][2] This integrated stress response (ISR) is a conserved mechanism activated by various cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[1][3]
Conversely, the dephosphorylation of eIF2α is also a tightly regulated process, primarily mediated by protein phosphatase 1 (PP1) in complex with its regulatory subunits, GADD34 or CReP.[4] Inhibition of this dephosphorylation step can prolong the phosphorylated state of eIF2α, thereby sustaining the attenuation of protein synthesis. Small molecule inhibitors that target eIF2α dephosphorylation, such as salubrinal, have been identified and serve as valuable tools to study the physiological consequences of the ISR.[5][6][7]
This application note provides a detailed protocol for an in vitro translation assay to assess the inhibitory effect of compounds that modulate eIF2α phosphorylation. As a model, we describe the use of salubrinal, a known inhibitor of eIF2α dephosphorylation.[6][8] This protocol can be adapted to screen and characterize novel compounds for their effects on protein synthesis.
Signaling Pathway of eIF2α Phosphorylation and Inhibition
Caption: Mechanism of eIF2α-mediated translational control and its inhibition.
Experimental Workflow for In Vitro Translation Assay
Caption: Workflow for assessing translational inhibitors in vitro.
Detailed Experimental Protocol
This protocol describes the use of a commercially available rabbit reticulocyte lysate in vitro translation system to measure the effect of an eIF2α dephosphorylation inhibitor on the translation of a reporter mRNA.
Materials:
-
Rabbit Reticulocyte Lysate In Vitro Translation Kit (e.g., Promega, Thermo Fisher Scientific)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Nuclease-free water
-
Test compound (e.g., Salubrinal) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Luminometer and appropriate luciferase assay reagent
-
Microcentrifuge tubes and pipettes
-
Incubator or water bath
Procedure:
-
Thawing and Preparation of Reagents:
-
Thaw the rabbit reticulocyte lysate and other kit components on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM Salubrinal in DMSO).
-
Prepare serial dilutions of the test compound in the same solvent to create a dose-response curve.
-
Keep all reagents on ice until use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions. This typically includes the lysate, amino acid mixture, and energy source.
-
Aliquot the master mix into individual reaction tubes for each condition (e.g., different concentrations of the inhibitor, positive control, negative control, vehicle control).
-
-
Addition of Inhibitor and mRNA:
-
Add the test compound dilutions or vehicle control to the respective reaction tubes. The final solvent concentration should be consistent across all samples and ideally less than 1% of the total reaction volume.
-
Add the reporter mRNA to each reaction tube. The final concentration of mRNA should be optimized according to the manufacturer's recommendations.
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Incubate the reaction tubes at the recommended temperature (typically 30°C to 37°C) for the specified time (usually 60-90 minutes).
-
-
Quantification of Protein Synthesis:
-
Following incubation, stop the reaction by placing the tubes on ice.
-
To quantify the amount of newly synthesized reporter protein (e.g., luciferase), add the appropriate assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control (no mRNA) from all other readings.
-
Normalize the luminescence of the inhibitor-treated samples to the vehicle control to determine the percent inhibition of translation.
-
Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
The following tables present hypothetical data from an in vitro translation assay testing the effect of Salubrinal.
Table 1: Raw Luminescence Data
| Treatment | Salubrinal Conc. (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average (RLU) |
| No mRNA Control | 0 | 150 | 165 | 158 | 158 |
| Vehicle Control | 0 | 85,670 | 87,230 | 86,150 | 86,350 |
| Salubrinal | 1 | 75,430 | 76,120 | 75,880 | 75,810 |
| Salubrinal | 5 | 58,990 | 59,540 | 59,110 | 59,213 |
| Salubrinal | 10 | 44,210 | 43,890 | 44,560 | 44,220 |
| Salubrinal | 25 | 21,540 | 22,010 | 21,780 | 21,777 |
| Salubrinal | 50 | 10,890 | 11,230 | 11,050 | 11,057 |
| Salubrinal | 100 | 5,670 | 5,890 | 5,750 | 5,770 |
Table 2: Analysis of Translation Inhibition
| Salubrinal Conc. (µM) | Average RLU (Corrected) | % of Control | % Inhibition |
| 0 (Vehicle) | 86,192 | 100.0 | 0.0 |
| 1 | 75,652 | 87.8 | 12.2 |
| 5 | 59,055 | 68.5 | 31.5 |
| 10 | 44,062 | 51.1 | 48.9 |
| 25 | 21,619 | 25.1 | 74.9 |
| 50 | 10,899 | 12.6 | 87.4 |
| 100 | 5,612 | 6.5 | 93.5 |
The provided protocol offers a robust and straightforward method for evaluating the impact of compounds on in vitro translation, specifically through the modulation of eIF2α phosphorylation. The use of a reporter system allows for quantitative and high-throughput screening of potential inhibitors. The data presented demonstrates the expected dose-dependent inhibition of protein synthesis by salubrinal, a known inhibitor of eIF2α dephosphorylation. This assay can be a valuable tool in drug discovery programs aimed at identifying novel modulators of the integrated stress response and protein synthesis pathways.
References
- 1. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of EIF2α Dephosphorylation Decreases Cell Viability and Synergizes with Standard-of-Care Chemotherapeutics in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Inhibition of eIF2α dephosphorylation enhances TRAIL-induced apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF7686 in In Vivo Mouse Models
A comprehensive review of publicly available scientific literature, clinical trial databases, and patent filings did not yield any specific information for a compound designated "GNF7686."
Extensive searches for "this compound" in the context of preclinical studies, in vivo mouse models, dosage, administration, mechanism of action, and targeted signaling pathways have not returned any relevant results. This suggests that "this compound" may be one of the following:
-
A novel or internal compound identifier: The designation may be an internal code used by a research institution or pharmaceutical company that has not yet been disclosed in public literature.
-
A typographical error: The identifier provided may contain a mistake.
-
A compound that has not yet reached the stage of public disclosure: Research and development on this compound may be in its early stages and not yet published.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the absence of public data, it is recommended to:
-
Verify the Compound Identifier: Please double-check the spelling and designation of "this compound" to ensure its accuracy.
-
Consult Internal Documentation: If this compound is part of an ongoing research program within your organization, please refer to internal documentation and discovery data for information on its biological target, mechanism of action, and any available preclinical data.
-
Review Proprietary Databases: If you have access to proprietary compound databases, a search using this identifier may yield relevant information not available in the public domain.
Without specific data on this compound, it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. The creation of such detailed and specific scientific documents requires access to foundational research data that is not currently in the public sphere for a compound with this name.
Should information on this compound become publicly available, this document can be updated to include the required detailed protocols and visualizations.
No Information Available on GNF7686 Administration in Animal Studies
Comprehensive searches for the administration route, experimental protocols, and signaling pathways of GNF7686 in animal studies have yielded no specific information. It is possible that this compound is a novel or less-studied compound with limited publicly available data, or the identifier may be incorrect.
Without information on the compound's properties, mechanism of action, and established in vivo experimental data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals are advised to verify the compound identifier and consult internal documentation or proprietary databases for information on this compound. Should further information become available, the requested detailed protocols and visualizations can be generated.
Application Notes and Protocols: Measuring MetRS Inhibition with GNF7686
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionyl-tRNA synthetase (MetRS) is a critical enzyme responsible for charging tRNA with methionine, an essential step in protein synthesis.[1] Its inhibition leads to a depletion of methionyl-tRNA, causing a stall in translation and activation of the integrated stress response (ISR).[2][3] GNF7686 is a potent and selective inhibitor of MetRS, making it a valuable tool for studying the consequences of MetRS inhibition and a potential therapeutic agent. These application notes provide detailed protocols for measuring the inhibitory activity of this compound against MetRS using both biochemical and cell-based assays.
Biochemical Assays for MetRS Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of this compound on MetRS enzymatic activity. The two primary methods are the aminoacylation assay and the ATP-PPi exchange assay.
Aminoacylation Assay
This assay directly measures the transfer of radiolabeled methionine to its cognate tRNA, providing a direct assessment of MetRS enzymatic function.[4]
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 80 mM KCl, 2.5 mM DTT, 10 mM ATP, and a suitable concentration of purified recombinant MetRS enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the reaction by adding [³H]methionine and purified total tRNA.
-
Incubation: Incubate the reaction at 30°C for a predetermined time course (e.g., 5, 10, 15, and 20 minutes).
-
Quenching and Precipitation: Stop the reaction by spotting the reaction mixture onto filter paper discs and immersing them in ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.
-
Washing: Wash the filter discs sequentially with 5% TCA and ethanol (B145695) to remove unincorporated [³H]methionine.
-
Scintillation Counting: Dry the filter discs and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the initial velocity of the reaction at each this compound concentration. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
ATP-PPi Exchange Assay
This assay measures the methionine-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step of the aminoacylation reaction.[5] This method is particularly useful for inhibitors that are competitive with methionine.[5][6]
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM magnesium acetate, 80 mM KCl, 2.5 mM DTT, and a specific concentration of purified recombinant MetRS enzyme.[5]
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP, methionine, and [³²P]NaPPi.[5]
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution containing activated charcoal, which binds to the unincorporated [³²P]NaPPi.
-
Filtration and Washing: Collect the charcoal by filtration and wash it to remove any unbound radioactivity.
-
Scintillation Counting: Measure the radioactivity of the charcoal, which corresponds to the amount of [³²P]ATP formed.
-
Data Analysis: Calculate the rate of ATP formation at each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.[5]
Cell-Based Assays for MetRS Inhibition
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.[7] These assays can assess the compound's cell permeability, its effect on cell viability, and its engagement with the downstream signaling pathway.
Cell Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the growth of cultured cells by 50% (EC50).
Experimental Protocol:
-
Cell Seeding: Seed mammalian or microbial cells (e.g., Trypanosoma cruzi) in 96-well plates at an appropriate density and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protein Synthesis Inhibition Assay
This assay directly measures the impact of MetRS inhibition on global protein synthesis.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified time.
-
Metabolic Labeling: Add a radiolabeled amino acid, such as [³⁵S]methionine or [³H]leucine, to the culture medium and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with PBS and lyse them to release the cellular proteins.
-
Protein Precipitation: Precipitate the proteins using TCA.
-
Scintillation Counting: Collect the precipitated protein, wash it, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein concentration in each sample. Calculate the percentage of protein synthesis inhibition at each this compound concentration and determine the IC50 value.
GCN2 Pathway Activation Assay (Western Blot)
Inhibition of MetRS leads to the accumulation of uncharged tRNAs, which activates the GCN2 kinase.[3] This activation results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent increased expression of Activating Transcription Factor 4 (ATF4).[9][10]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated GCN2 (p-GCN2), total GCN2, phosphorylated eIF2α (p-eIF2α), total eIF2α, and ATF4.
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the fold-change in protein phosphorylation or expression relative to the vehicle-treated control.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format for easy comparison.
| Assay | Parameter | This compound Value | Notes |
| Biochemical Assays | |||
| Aminoacylation Assay | IC50 | 1.5 nM | Direct measure of enzyme inhibition. |
| ATP-PPi Exchange Assay | Ki | 0.8 nM | Provides insight into the mechanism of inhibition. |
| Cell-Based Assays | |||
| Cell Growth Inhibition | EC50 (Human Cell Line) | 25 nM | Indicates cellular potency and permeability. |
| Cell Growth Inhibition | EC50 (T. cruzi) | 10 nM | Demonstrates potential anti-parasitic activity. |
| Protein Synthesis Inhibition | IC50 | 20 nM | Confirms the mechanism of action in cells. |
| GCN2 Pathway Activation | EC50 (p-eIF2α) | 18 nM | Target engagement biomarker. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
GCN2 Signaling Pathway
Caption: this compound-induced GCN2 signaling pathway.
References
- 1. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-induced inhibition of protein synthesis initiation: modulation of initiation factor 2 and guanine nucleotide exchange factor activities following transient cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Trypanosoma brucei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of GCN2 by mTOR confers adaptation to conditions of hyper-mTOR activation under stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trypanosoma brucei Growth with GNF7686
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a potent inhibitor of cytochrome b, a critical component of the mitochondrial electron transport chain in kinetoplastids. Its specific mechanism of action involves disrupting mitochondrial function, which is essential for the survival and proliferation of these parasites. This document provides detailed application notes and protocols for utilizing this compound in the study of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The protocols outlined below are designed for in vitro studies of both bloodstream form (BSF) and procyclic form (PCF) T. brucei.
Mechanism of Action of this compound
This compound targets the Q-binding pocket of cytochrome b, a subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By inhibiting this complex, this compound effectively blocks electron transport and disrupts the mitochondrial membrane potential. This leads to a rapid depletion of cellular ATP, ultimately causing parasite death. The high selectivity of this compound for the parasite's cytochrome b over the mammalian homolog makes it a promising candidate for drug development.
Below is a diagram illustrating the proposed signaling pathway affected by this compound in Trypanosoma brucei.
Application Notes and Protocols: Evaluating the Synergy of GNF6702 with Protein Synthesis Inhibitors Against Kinetoplastid Parasites
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "GNF7686" is not found in the scientific literature. It is presumed to be a typographical error for GNF6702 . This document is based on GNF6702 and provides a representative framework for evaluating its combination with protein synthesis inhibitors, a strategy that remains to be experimentally validated.
Introduction
GNF6702 is a novel, selective inhibitor of the kinetoplastid proteasome with broad-spectrum activity against parasites responsible for Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and sleeping sickness (Trypanosoma brucei)[1][2][3]. Its mechanism involves the non-competitive inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome, a critical pathway for protein degradation and cellular homeostasis, leading to an accumulation of ubiquitylated proteins and parasite death[1][4][5][6]. Notably, GNF6702 displays high selectivity for the parasite proteasome over its mammalian counterpart, suggesting a favorable safety profile[1][3][4].
Combination therapy is an increasingly important strategy for treating infectious diseases to enhance efficacy, reduce treatment duration, and prevent the emergence of drug resistance[7][8][9]. While GNF6702 acts on protein degradation, protein synthesis is another essential pathway for parasite survival. Targeting this pathway with inhibitors offers a complementary mechanism of action. Kinetoplastid parasites possess unique features in their translational machinery, making it a viable target for selective inhibition[10][11][12]. This document outlines a conceptual framework and detailed protocols for assessing the potential synergistic or additive effects of combining GNF6702 with a representative protein synthesis inhibitor against kinetoplastid parasites.
Principle of Combination Therapy
The rationale for combining a proteasome inhibitor with a protein synthesis inhibitor is to simultaneously disrupt two fundamental and opposing cellular processes: the creation and the degradation of proteins. This dual assault could lead to a more rapid and potent anti-parasitic effect than either agent alone.
Caption: Dual-target approach for parasite protein homeostasis.
Data Presentation: Quantifying Synergy
The interaction between two compounds can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum), or antagonistic (effect is less than the sum). The Combination Index (CI), based on the Chou-Talalay method, is a standard for quantifying these interactions.[13]
Table 1: In Vitro Activity of Individual and Combined Agents against Leishmania donovani Amastigotes
| Agent | IC50 (µM) ± SD | CC50 (µM) ± SD (on THP-1 cells) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|
| GNF6702 | 0.15 ± 0.02 | > 20 | > 133 |
| Protein Synthesis Inhibitor X | 2.5 ± 0.3 | > 50 | > 20 |
Table 2: Combination Index (CI) Values for GNF6702 and Protein Synthesis Inhibitor X CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fixed Molar Ratio (GNF6702:Inhibitor X) | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
|---|---|---|---|
| 1:10 | 0.50 (IC50) | 0.65 | Synergy |
| 1:10 | 0.75 (IC75) | 0.58 | Strong Synergy |
| 1:10 | 0.90 (IC90) | 0.51 | Strong Synergy |
| 1:5 | 0.50 (IC50) | 0.78 | Synergy |
| 1:20 | 0.50 (IC50) | 0.89 | Slight Synergy |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vitro synergy of GNF6702 and a protein synthesis inhibitor against intracellular Leishmania amastigotes. Similar principles can be adapted for T. cruzi.[14][15][16][17]
Caption: Experimental workflow for in vitro synergy testing.
Protocol 1: Determination of IC50 for Individual Agents against Intracellular Amastigotes
This protocol determines the 50% inhibitory concentration (IC50) of each compound against the clinically relevant intracellular form of the parasite.
Materials:
-
Leishmania donovani (or other target species) promastigotes
-
THP-1 human monocytic cells (or other suitable macrophage line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
GNF6702 and Protein Synthesis Inhibitor X (PSI-X) stock solutions in DMSO
-
96-well clear-bottom tissue culture plates
-
Methanol (B129727) (for fixing) and Giemsa stain (for visualization)
-
Microscope
Methodology:
-
Host Cell Preparation: Seed THP-1 cells into 96-well plates at a density of 4x10⁴ cells/well in 100 µL of RPMI-1640 medium. Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages. Incubate for 48 hours at 37°C with 5% CO₂.
-
Parasite Infection: After differentiation, wash the macrophages gently with fresh medium. Infect the cells with late-log phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After 24 hours, gently wash the wells 2-3 times with pre-warmed medium to remove any non-phagocytosed promastigotes.
-
Drug Treatment: Prepare serial dilutions of GNF6702 and PSI-X in culture medium. Add 100 µL of the drug dilutions to the respective wells of the infected macrophages. Include untreated infected cells as a negative control (0% inhibition) and uninfected cells as a background control. Ensure the final DMSO concentration is ≤0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Quantification:
-
Aspirate the medium and fix the cells with 100 µL of cold methanol for 10 minutes.
-
Remove methanol and stain the cells with a 10% Giemsa solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Using a light microscope at 1000x magnification, determine the number of amastigotes per 100 macrophages.
-
-
Data Analysis: Calculate the percentage of infection reduction relative to the untreated control. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[13]
Protocol 2: Cytotoxicity Assay against Host Cells (CC50 Determination)
This protocol assesses the toxicity of the compounds on the host cells to determine the therapeutic window.
Methodology:
-
Cell Culture: Prepare THP-1 macrophages in a 96-well plate as described in Protocol 1 (steps 1), but do not infect them with parasites.
-
Drug Treatment: Add serial dilutions of GNF6702 and PSI-X to the cells and incubate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment (Resazurin Assay):
-
Add 20 µL of resazurin (B115843) solution (0.125 mg/mL) to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure fluorescence (Ex: 530 nm, Em: 590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to untreated cells. Determine the CC50 value (the concentration that causes 50% cytotoxicity) by plotting viability against drug concentration.[13]
Protocol 3: Synergy Assessment using the Fixed Ratio Method
This protocol evaluates the interaction between GNF6702 and PSI-X.
Methodology:
-
Assay Setup: Prepare infected macrophages as described in Protocol 1 (steps 1-3).
-
Drug Combination Preparation:
-
Based on the individual IC50 values, prepare stock solutions of GNF6702 and PSI-X.
-
Combine the drugs at fixed molar ratios (e.g., 1:5, 1:10, 1:20 of GNF6702:PSI-X). The ratios should bracket the ratio of their individual IC50 values.
-
Create a series of 2-fold dilutions for each fixed-ratio combination.
-
-
Treatment and Quantification: Add the drug combinations to the infected cells and proceed with the incubation and quantification steps as detailed in Protocol 1 (steps 5-6).
-
Data Analysis (Isobologram Analysis):
-
For each fixed ratio, determine the IC50 of the mixture.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC50 point:
-
FIC of GNF6702 = (IC50 of GNF6702 in combination) / (IC50 of GNF6702 alone)
-
FIC of PSI-X = (IC50 of PSI-X in combination) / (IC50 of PSI-X alone)
-
-
Calculate the Combination Index (CI) by summing the FICs: CI = FIC (GNF6702) + FIC (PSI-X) .
-
Interpret the CI value to determine the nature of the drug interaction as described in Table 2.[14][18]
-
Conclusion
The protocols outlined provide a robust framework for investigating the potential of combining the proteasome inhibitor GNF6702 with a protein synthesis inhibitor. A synergistic interaction, demonstrated by a CI value significantly below 1, would provide a strong rationale for advancing this combination therapy strategy into preclinical in vivo models of Chagas disease or leishmaniasis. Such a dual-pronged attack on parasite protein homeostasis could represent a promising new therapeutic avenue for these neglected tropical diseases.
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Combination therapy for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-course combination treatment for experimental chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The status of combination therapy for visceral leishmaniasis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective blockade of trypanosomatid protein synthesis by a recombinant antibody anti-Trypanosoma cruzi P2β protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Blockade of Trypanosomatid Protein Synthesis by a Recombinant Antibody Anti-Trypanosoma cruzi P2β Protein | PLOS One [journals.plos.org]
- 12. Discovery of a potential therapeutic target to combat trypanosomes | EurekAlert! [eurekalert.org]
- 13. benchchem.com [benchchem.com]
- 14. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro effectivity of three approved drugs and their synergistic interaction against Leishmania infantum [scielo.org.co]
Application Notes and Protocols for GNF7686: A Potent and Selective Inhibitor for the Validation of Cytochrome b as a Drug Target in Trypanosomatids
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GNF7686 to validate Cytochrome b (Cytb) as a therapeutic target in kinetoplastid parasites, the causative agents of diseases such as Chagas disease and leishmaniasis.
This compound was identified through a high-throughput screening of 700,000 compounds by the Genomics Institute of the Novartis Research Foundation (GNF) against Leishmania donovani amastigotes.[1][2][3] Subsequent studies revealed that this compound is a potent inhibitor of Trypanosoma cruzi growth.[2][3][4][5] The molecular target of this compound has been unequivocally identified as Cytochrome b, a critical component of Complex III (the cytochrome bc1 complex) in the mitochondrial electron transport chain.[1][3][4][6][7]
Data Presentation
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound against Trypanosoma cruzi
| Assay Type | Parasite Stage | Parameter | Value (µM) |
| Growth Inhibition | Intracellular Amastigotes | EC₅₀ | 0.15[3][4] |
Table 2: Selectivity Profile of this compound
| Assay Type | Cell Line/Target | Parameter | Value (µM) |
| Mammalian Cell Proliferation | Various Mammalian Cell Lines | No effect observed up to | 25[3][4] |
| Mammalian Respiratory Chain | Mammalian Mitochondria | No effect observed up to | 25[3][4] |
Signaling and Mechanistic Pathways
The primary mechanism of action of this compound is the disruption of the mitochondrial electron transport chain, leading to a halt in ATP production and subsequent parasite death.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease | PLOS Pathogens [journals.plos.org]
- 4. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational approaches for drug discovery against trypanosomatid-caused diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF7686 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of GNF7686, a potent inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of Trypanosoma cruzi. Its primary mechanism of action is the inhibition of cytochrome b (Cytb), a critical component of Complex III in the mitochondrial electron transport chain.[1] By targeting the Qi site of cytochrome b, this compound disrupts mitochondrial respiration and subsequent ATP production in the parasite.[1][2] This targeted action has shown potent effects against T. cruzi growth in both cellular and biochemical assays.[1]
2. What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[3][4][5] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
3. What is the solubility of this compound in DMSO?
While specific quantitative solubility data for this compound in DMSO is not widely published, a similar compound, VU0238429, has a reported solubility of ≥20 mg/mL in DMSO.[6] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments.
4. I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer. What can I do?
This is a common issue when diluting compounds with low aqueous solubility from a DMSO stock. Here are some troubleshooting steps:
-
Lower the final concentration: this compound may have limited solubility in aqueous solutions. Try lowering the final concentration of this compound in your assay.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Increasing the final DMSO percentage in your assay medium may help to keep this compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a different buffer: The composition of the aqueous buffer can influence the solubility of a compound.[7][8] If possible, try different buffer systems to see if solubility improves.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any small precipitates.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the stability of this compound at elevated temperatures for extended periods.
5. How should I store this compound?
-
Solid form: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.
-
DMSO stock solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
6. Is this compound stable in aqueous solutions and cell culture media?
There is limited publicly available data on the stability of this compound in aqueous solutions. The stability of compounds in such media can be affected by factors like pH, temperature, and the presence of proteins or other components.[9] It is recommended to prepare fresh dilutions of this compound in your experimental buffer or medium from a frozen DMSO stock just before use. Avoid prolonged storage of aqueous dilutions.
7. What are the known resistance mechanisms to this compound?
A specific mutation, L198F, in the T. cruzi cytochrome b gene has been identified to confer resistance to this compound.[1] This mutation is located at the Qi binding site of the protein.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against various kinetoplastid parasites.
| Parasite Species | Assay Type | EC50 (µM) |
| Leishmania donovani | Proliferation | 0.13 |
| Trypanosoma brucei | Proliferation | >25 |
| Plasmodium falciparum | Proliferation | >25 |
| Saccharomyces cerevisiae | Proliferation | >25 |
| Trypanosoma cruzi (various strains) | Intracellular amastigote | 0.03 - 0.15 |
Data sourced from a study utilizing various strains and clones of T. cruzi.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) and brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Anti-Amastigote Assay
This protocol is adapted from standard methods for testing compounds against intracellular T. cruzi amastigotes.
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in appropriate media.
-
Seed the host cells into 96-well plates and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI).
-
Incubate for a sufficient period to allow for parasite invasion and differentiation into amastigotes (typically 24-48 hours).
-
Wash the plates to remove any remaining extracellular trypomastigotes.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., benznidazole).
-
Add the diluted this compound and control compounds to the infected cells.
-
Incubate the plates for a defined period (e.g., 48-72 hours).
-
-
Assay Readout:
-
Fix and stain the cells (e.g., with Giemsa or a fluorescent DNA dye like Hoechst).
-
Quantify the number of intracellular amastigotes per host cell using high-content imaging or manual microscopy.
-
Calculate the EC50 value of this compound by plotting the percentage of parasite inhibition against the log of the compound concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
common problems with GNF7686 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with GNF7686, a potent and selective inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in in vitro experiments.
1. Question: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
Answer: this compound is soluble in DMSO.[1] When diluting into aqueous culture media, it is crucial to ensure the final DMSO concentration is compatible with your host cells (typically ≤0.5%) and that the compound is added to the media with vigorous mixing to prevent precipitation. If precipitation occurs, consider the following:
-
Sonication: Briefly sonicate the diluted this compound solution to aid in solubilization.
-
Pre-warming: Gently warm the culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Perform serial dilutions in culture medium rather than a single large dilution step.
-
Carrier Proteins: In some instances, the addition of a small amount of serum or a carrier protein like bovine serum albumin (BSA) to the medium can help maintain the solubility of hydrophobic compounds.
2. Question: I am observing high levels of cytotoxicity in my host cells, even at low concentrations of this compound. Is this expected?
Answer: this compound is reported to be highly specific for T. cruzi cytochrome b, with no significant inhibition of the mammalian respiratory chain or mammalian cell proliferation observed at concentrations up to 25 µM.[1] If you are observing unexpected host cell cytotoxicity, consider these potential causes:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your assay is not exceeding the tolerance level of your specific host cell line. It is recommended to run a vehicle control (DMSO without this compound) to assess this.
-
Contamination: Your this compound stock solution or cell cultures may be contaminated. We recommend using sterile techniques and regularly testing for mycoplasma.
-
Assay-Specific Effects: The observed cytotoxicity could be specific to your chosen assay or host cell line. Consider performing a standard cytotoxicity assay, such as an MTT or LDH assay, on uninfected host cells to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line.
3. Question: The efficacy of this compound in my anti-amastigote assay is lower than expected based on published EC50 values. What could be the reason?
Answer: Several factors can influence the apparent efficacy of this compound in cell-based assays:
-
Parasite Strain and Stage: Different strains of T. cruzi can exhibit varying sensitivities to trypanocidal compounds. Ensure you are using a well-characterized strain. The efficacy of this compound is most pronounced against the intracellular amastigote stage.
-
Host Cell Line: The type of host cell used can influence the intracellular concentration of the compound and the parasite's growth rate.
-
Assay Duration: Ensure the incubation time is sufficient for this compound to exert its effect on parasite replication. A 48 to 72-hour incubation period is common for amastigote assays.
-
Compound Stability: While generally stable, prolonged incubation in certain culture media could potentially lead to degradation.
-
Development of Resistance: Continuous culture of T. cruzi in the presence of sub-lethal concentrations of this compound can lead to the selection of resistant parasites. A common resistance mechanism is a mutation (L197F) in the cytochrome b gene.[1]
4. Question: How can I confirm that the observed anti-parasitic activity is due to the specific inhibition of cytochrome b?
Answer: To verify the mechanism of action, you can perform the following experiments:
-
Respiration Assay: Measure the oxygen consumption rate of T. cruzi epimastigotes in the presence of this compound. A dose-dependent decrease in oxygen consumption would be consistent with inhibition of the electron transport chain.[2]
-
Mitochondrial Membrane Potential Assay: Inhibition of the electron transport chain can lead to a disruption of the mitochondrial membrane potential. This can be measured using fluorescent dyes such as JC-1 or TMRE.
-
Cross-Resistance Studies: If you have access to a this compound-resistant T. cruzi strain (e.g., one with the L197F mutation in cytochrome b), you can test for cross-resistance with other known cytochrome bc1 complex inhibitors. For example, the L197F mutation also confers resistance to antimycin A (a QN site inhibitor) but not to inhibitors of the QP site like strobilurin or myxothiazol.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against Trypanosoma cruzi.
| Parameter | Value | Cell Type/Parasite Stage | Reference |
| EC50 | 0.15 µM | Intracellular T. cruzi amastigotes | [1] |
| Host Cell Cytotoxicity | No effect up to 25 µM | Mammalian cells | [1] |
| Oxygen Consumption IC50 | ~0.1 µM | T. cruzi epimastigotes | [2] |
Experimental Protocols
Protocol 1: In Vitro Anti-Amastigote Assay
This protocol describes a common method for evaluating the efficacy of this compound against the intracellular amastigote stage of T. cruzi.
-
Host Cell Seeding: Seed a suitable host cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5-10.
-
Incubation: Incubate the infected cells for 2-4 hours to allow for parasite invasion.
-
Washing: Gently wash the wells with pre-warmed culture medium to remove any remaining extracellular parasites.
-
Compound Addition: Add fresh culture medium containing serial dilutions of this compound (and appropriate vehicle and positive controls, such as benznidazole).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa or a fluorescent DNA dye (e.g., DAPI) to visualize both host cell and parasite nuclei.
-
Quantification: Use an automated imaging system or manual microscopy to count the number of amastigotes per host cell. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Host Cell Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of this compound on the host cell line.
-
Cell Seeding: Seed the host cell line in a 96-well plate at a density appropriate for the chosen assay.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for the same duration as the anti-amastigote assay (e.g., 48-72 hours).
-
Assay Procedure: Perform a standard cytotoxicity assay according to the manufacturer's instructions (e.g., MTT, MTS, LDH, or CellTiter-Glo).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits Complex III of the T. cruzi mitochondrial electron transport chain.
Experimental Workflow
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
Technical Support Center: Optimizing GNF7686 Concentration for Cell Viability
Welcome to the technical support center for GNF7686, a potent G-quadruplex stabilizing compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal therapeutic effect while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as a G-quadruplex (G4) stabilizer. G-quadruplexes are non-canonical secondary structures that can form in guanine-rich sequences of DNA and RNA.[1][2] By stabilizing these structures, this compound can modulate key cellular processes. In the context of cancer, this stabilization in telomeric regions can inhibit telomerase activity, which is crucial for the immortality of many cancer cells.[3] Furthermore, stabilizing G4 structures in the promoter regions of oncogenes like c-MYC can act as a form of transcriptional repression, leading to the downregulation of oncoprotein expression.[1]
Q2: How does this compound affect cell viability?
A2: The therapeutic effect of this compound is linked to its ability to impede the proliferation of cancer cells. By stabilizing G-quadruplexes, it can interfere with DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells.[4] However, like many therapeutic compounds, high concentrations of this compound can lead to off-target effects and general cytotoxicity, impacting the viability of healthy cells. Therefore, optimizing the concentration is critical to achieve a therapeutic window that maximizes anti-cancer activity while minimizing toxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. Based on data from similar G-quadruplex stabilizing compounds, a starting range of 0.1 µM to 10 µM is advisable.[5] Subsequent experiments can then focus on a narrower range around the observed effective concentration.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For initial viability assays, a 24 to 72-hour incubation period is a common starting point. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal duration for observing the desired effect.
Q5: What cell viability assays are recommended for use with this compound?
A5: Several assays can be used to assess cell viability.[6] Metabolic assays like the MTT or MTS assay, which measure the reduction of a tetrazolium salt by metabolically active cells, are common.[6][7][8] Luminescence-based ATP assays, which quantify ATP as a marker of viable cells, offer high sensitivity.[7][8] For a more detailed analysis, cytotoxicity assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or live/dead cell staining using fluorescent dyes like Calcein-AM and Propidium Iodide can provide additional insights.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors when adding this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. | |
| No observable effect on cell viability | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short. | Increase the incubation time (e.g., up to 72 hours or longer) and perform a time-course experiment. | |
| The cell line is resistant to this compound. | Consider using a different cell line known to be sensitive to G-quadruplex stabilizers. | |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. | |
| Excessive cytotoxicity even at low concentrations | The cell line is highly sensitive to this compound. | Use a lower concentration range and shorter incubation times. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%). Run a vehicle control (media with solvent only). |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in Different Cancer Cell Lines (72h Incubation)
| This compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 0.1 | 98 ± 3.8 | 95 ± 4.2 | 99 ± 4.1 |
| 0.5 | 85 ± 5.2 | 78 ± 6.3 | 92 ± 3.5 |
| 1.0 | 65 ± 4.9 | 52 ± 5.5 | 75 ± 4.8 |
| 2.5 | 42 ± 3.7 | 28 ± 4.1 | 55 ± 5.0 |
| 5.0 | 21 ± 2.9 | 15 ± 3.2 | 30 ± 4.2 |
| 10.0 | 8 ± 1.5 | 5 ± 1.8 | 12 ± 2.5 |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Cell Line A | 3.2 | 2.1 |
| Cell Line B | 1.8 | 0.9 |
| Cell Line C | 4.5 | 3.8 |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action in the cell nucleus.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Decision Tree for Troubleshooting Cell Viability Assays
Caption: Troubleshooting decision tree for this compound viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Unfolding of G-Quadruplexes: From Small Molecules to Antisense Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
GNF7686 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNF7686 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals working on antiparasitic research, with a focus on Trypanosoma cruzi, the causative agent of Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitochondrial electron transport chain. Specifically, it targets cytochrome b, a key component of Complex III (cytochrome bc1 complex). By binding to the Qi (quinone inner) site of cytochrome b, this compound disrupts the electron flow, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can be detrimental to the parasite.[1]
Q2: What is the known resistance mechanism to this compound?
A2: Resistance to this compound in Trypanosoma cruzi has been linked to a specific point mutation in the cytochrome b gene. The L197F mutation (a change from Leucine to Phenylalanine at position 197) has been identified in this compound-resistant strains. This mutation is located at the Qi site, the binding pocket of the inhibitor.
Q3: What are the general considerations for in vivo efficacy studies of antiparasitic compounds like this compound?
A3: Successful in vivo studies require careful planning and execution. Key considerations include the choice of animal model (e.g., specific mouse strains), the parasite strain, the formulation and route of administration of the compound, the dosing regimen (dose level and frequency), and the readouts for efficacy (e.g., parasitemia levels, tissue parasite burden, and survival).[2][3][4][5]
Troubleshooting In Vivo Efficacy Studies
Issue 1: Lack of Expected Efficacy
If this compound does not show the expected reduction in parasite load or improvement in survival in your in vivo model, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
-
Suboptimal Compound Exposure:
-
Formulation and Solubility: this compound may have poor solubility, leading to inadequate absorption.
-
Recommendation: Experiment with different vehicle formulations to improve solubility. Common vehicles for oral gavage in mice include combinations of DMSO, PEG400, Tween-80, and saline. However, the optimal formulation needs to be determined empirically.
-
-
Route of Administration: The chosen route may not be optimal for this compound.
-
Recommendation: If oral administration yields poor results, consider alternative routes such as intraperitoneal (IP) injection, if appropriate for the experimental goals and compound properties.
-
-
Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared, resulting in insufficient exposure.
-
Recommendation: Conduct a pilot PK study to determine the compound's half-life, Cmax, and AUC in your animal model. This will inform the optimal dosing frequency.
-
-
-
Drug Resistance:
-
Pre-existing Resistance: The T. cruzi strain used may have intrinsic resistance to cytochrome b inhibitors.
-
Recommendation: Test the in vitro susceptibility of your parasite strain to this compound.
-
-
Acquired Resistance: Resistance may develop during the course of a prolonged experiment.
-
Recommendation: If treatment failure is observed after an initial response, consider isolating parasites from treated animals and sequencing the cytochrome b gene to check for the L197F mutation or other potential resistance-conferring mutations.
-
-
-
Experimental Design Flaws:
-
Inappropriate Dosing Regimen: The dose may be too low or the dosing frequency insufficient.
-
Recommendation: Perform a dose-ranging study to identify the optimal therapeutic dose.
-
-
Timing of Treatment: Initiation of treatment might be too late in the course of infection.
-
Recommendation: In acute infection models, treatment should typically start shortly after parasite inoculation.[6]
-
-
Issue 2: High Variability in Experimental Results
High variability between animals within the same treatment group can obscure the true effect of the compound.
Potential Cause & Troubleshooting Steps:
-
Inconsistent Dosing:
-
Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing.
-
Recommendation: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure the full dose is administered.
-
-
Formulation Instability: The compound may not be stable in the vehicle, leading to inconsistent concentrations.
-
Recommendation: Prepare fresh formulations for each dosing and ensure the compound is fully dissolved or homogenously suspended.
-
-
-
Biological Variation:
-
Animal Health: Underlying health issues in some animals can affect their response to treatment.
-
Recommendation: Use healthy, age-matched animals from a reputable supplier. Monitor animal health closely throughout the experiment.
-
-
Infection Inoculum: Variation in the number of parasites in the initial inoculum can lead to different infection kinetics.
-
Recommendation: Carefully prepare and quantify the parasite inoculum to ensure each animal receives a consistent dose.
-
-
Experimental Protocols
General Protocol: Acute T. cruzi Infection Mouse Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Trypanosoma cruzi (e.g., Brazil strain) expressing a reporter like luciferase for in vivo imaging.
-
Infection: Inoculate mice intraperitoneally with 1 x 104 trypomastigotes.
-
Compound Formulation:
-
Note: A specific, validated formulation for this compound is not publicly available. A starting point for a new compound could be a vehicle of 10% DMSO, 40% PEG 400, and 50% water for oral administration. The solubility and stability of this compound in this vehicle would need to be confirmed.
-
-
Dosing Regimen:
-
Note: An effective dose for this compound in vivo has not been published. A dose-ranging study would be necessary. For a novel compound, one might start with doses such as 10, 30, and 100 mg/kg, administered once or twice daily by oral gavage.
-
Treatment should begin 3-5 days post-infection and continue for a defined period (e.g., 10-14 days).
-
-
Efficacy Readouts:
-
Parasitemia: Monitor parasite levels in the blood at regular intervals using methods such as quantitative PCR (qPCR) or by counting with a hemocytometer.
-
In Vivo Imaging: If using a luciferase-expressing parasite strain, perform bioluminescence imaging to quantify parasite load in the whole animal.[3]
-
Survival: Record daily survival rates.
-
Tissue Parasite Burden: At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) and quantify parasite load by qPCR.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear, structured tables. Below are examples of how to present such data.
Table 1: In Vivo Efficacy of this compound against Acute T. cruzi Infection
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Peak Parasitemia (parasites/mL ± SEM) | % Reduction in Peak Parasitemia | Mean Survival Time (days ± SEM) | % Increase in Mean Survival Time |
| Vehicle Control | - | Once daily, PO | N/A | N/A | ||
| This compound | 10 | Once daily, PO | ||||
| This compound | 30 | Once daily, PO | ||||
| This compound | 100 | Once daily, PO | ||||
| Benznidazole (Control) | 100 | Once daily, PO |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Oral | ||||||
| Intravenous | N/A |
Note: The data in these tables are placeholders and would need to be populated with actual experimental results.
Visualizations
This compound Mechanism of Action in the Electron Transport Chain
Caption: this compound inhibits Complex III by binding to the Qi site of cytochrome b.
Troubleshooting Workflow for Lack of In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. What are Cytochrome b inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Cysteine Protease Inhibitor Cures Chagas' Disease in an Immunodeficient-Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNF7686 and Off-Target Effects in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of GNF7686 in mammalian cells. This compound, a potent inhibitor of the parasite Trypanosoma cruzi, the causative agent of Chagas disease, has been profiled for its selectivity against the human kinome to ensure its suitability as a potential therapeutic agent. Understanding its off-target profile is critical for interpreting experimental results and anticipating potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a novel inhibitor developed by the Genomics Institute of the Novartis Research Foundation (GNF) that targets Trypanosoma cruzi. Its development was aimed at addressing Chagas disease.
Q2: Has the selectivity of this compound been profiled against mammalian kinases?
A2: Yes, a comprehensive kinase selectivity profile of this compound has been performed to assess its potential off-target effects in mammalian systems. This is a standard and crucial step in the preclinical development of any kinase inhibitor to evaluate its safety and specificity.
Q3: What were the results of the kinome-wide selectivity screening?
A3: At a concentration of 1 µM, this compound was screened against a panel of 403 human kinases. The results demonstrated a high degree of selectivity. Only two human kinases, DYRK2 and HIPK2, showed more than 65% inhibition at this concentration.
Q4: Are there any other notable off-target interactions for this compound?
A4: In the same comprehensive screen, a small number of other kinases exhibited inhibition in the range of 40-65%. These are considered secondary off-targets and are detailed in the data table below.
Troubleshooting Unexpected Experimental Results
Issue: My experimental results with this compound in a mammalian cell line are inconsistent with the inhibition of its primary parasitic target.
Possible Cause: The observed phenotype may be due to an off-target effect on a mammalian kinase, particularly if using high concentrations of the inhibitor.
Troubleshooting Steps:
-
Review the Selectivity Profile: Compare the known off-targets of this compound (see table below) with the signaling pathways active in your cell line.
-
Dose-Response Curve: Perform a dose-response experiment. If the phenotype is observed at concentrations significantly higher than the IC50 for the primary target, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed effect is due to the inhibition of the intended pathway (in a relevant model system), use a different inhibitor with a distinct chemical scaffold that targets the same primary protein.
-
Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the potential off-target kinase (e.g., DYRK2 or HIPK2) to see if it phenocopies the effect of this compound.
Quantitative Data Summary
The following table summarizes the kinase selectivity data for this compound at a screening concentration of 1 µM.
| Kinase Target | Percent Inhibition at 1 µM | Classification |
| DYRK2 | >65% | Primary Off-Target |
| HIPK2 | >65% | Primary Off-Target |
| Other Kinases | 40-65% | Secondary Off-Targets |
| 399 Kinases | <40% | No Significant Inhibition |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan™)
This protocol outlines the general steps for assessing the selectivity of a small molecule inhibitor like this compound against a large panel of human kinases.
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: this compound is solubilized in DMSO to create a stock solution.
-
Assay Principle: The KINOMEscan™ platform is a competition binding assay. It measures the ability of a test compound (this compound) to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of human kinases.
-
Kinase Panel: A comprehensive panel of 403 human kinases is utilized.
-
Assay Execution:
-
Each kinase is expressed as a fusion protein with a DNA tag.
-
The kinase is incubated with the immobilized ligand and the test compound (this compound at 1 µM).
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand by the test compound. A higher percentage indicates a stronger interaction between the compound and the kinase.
Signaling Pathway and Workflow Diagrams
Caption: On- and off-target interactions of this compound.
Caption: Workflow for troubleshooting unexpected this compound effects.
Technical Support Center: GNF7686 In Vivo Studies
Important Notice: Information regarding the specific compound "GNF7686," including its mechanism of action, pharmacological profile, and potential toxicities, is not currently available in the public domain. The following troubleshooting guide and frequently asked questions are based on general principles of in vivo compound toxicity studies and may not be specific to this compound. Researchers should always refer to any internal documentation and safety data sheets available for this compound.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during in vivo studies with novel chemical entities.
Question: We are observing unexpected weight loss and signs of distress in our animal models treated with our test compound. What steps should we take?
Answer:
Unexpected weight loss and signs of distress (e.g., ruffled fur, hunched posture, lethargy) are common indicators of toxicity. A systematic approach is crucial to identify the cause and mitigate the effects.
Immediate Actions:
-
Clinical Monitoring: Increase the frequency of animal observation to at least twice daily. Record detailed clinical signs for each animal.
-
Body Weight Monitoring: Measure and record body weight daily. A weight loss exceeding 15-20% of the baseline body weight is often a humane endpoint.
-
Supportive Care: Provide supplemental nutrition (e.g., wet mash, palatable high-calorie food) and hydration (e.g., hydrogel packs) to affected animals.
-
Dose Reduction/Staggering: Consider reducing the dose or implementing a dose staggering strategy for subsequent cohorts to determine a maximum tolerated dose (MTD).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing in vivo toxicity signs.
Question: Our study involves a kinase inhibitor, and we are concerned about potential off-target toxicities. How can we proactively monitor for these?
Answer:
Kinase inhibitors are known for potential off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. Proactive monitoring is essential.
Monitoring Strategy:
-
Target Profiling: If not already done, perform in vitro kinome profiling to identify potential off-target kinases. This can help predict potential toxicities based on the known functions of the off-target kinases.
-
Clinical Pathology: At the end of the study (or at interim time points), collect blood for a comprehensive analysis.
-
Complete Blood Count (CBC): To assess effects on hematopoietic cells.
-
Serum Clinical Chemistry: To evaluate liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Histopathology: Conduct a full histopathological examination of major organs (liver, kidney, spleen, heart, lungs, etc.) to identify any tissue damage.
-
Behavioral and Health Observations: Regularly monitor for changes in behavior, appetite, and overall health status of the animals.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for formulating a poorly soluble compound like a potential this compound for in vivo studies to minimize vehicle-related toxicity?
A1: Formulation is a critical factor in minimizing non-compound-related toxicity.
| Vehicle Component | Pros | Cons & Mitigation Strategies |
| Aqueous (e.g., Saline, PBS) | - Physiologically compatible- Low intrinsic toxicity | - Not suitable for hydrophobic compounds. Mitigation: Use of co-solvents or suspending agents. |
| Co-solvents (e.g., DMSO, PEG300, Ethanol) | - Enhance solubility | - Can cause local irritation, hemolysis, or systemic toxicity at high concentrations. Mitigation: Use the lowest effective concentration. Keep the percentage of the co-solvent consistent across all dose groups, including the vehicle control. |
| Suspending Agents (e.g., Tween 80, CMC) | - Improve stability of suspensions | - Can cause hypersensitivity reactions in some animals. Mitigation: Use low concentrations and ensure proper homogenization to avoid high local concentrations. |
| Oils (e.g., Corn oil, Sesame oil) | - Suitable for lipophilic compounds | - Can be pro-inflammatory and may affect compound absorption. Mitigation: Use high-quality, fresh oil. Store properly to prevent oxidation. |
Experimental Protocol: Vehicle Screening
-
Prepare small-scale formulations of the test compound in various vehicle systems.
-
Assess the physical and chemical stability of the formulations over a relevant timeframe.
-
Administer the vehicle alone to a small group of animals and monitor for any adverse effects for a few days before initiating the main study.
Q2: How can we establish a dose-response relationship for the toxicity of our compound?
A2: A dose-range-finding (DRF) study is essential to determine the toxicity profile and to select appropriate doses for efficacy studies.
Experimental Protocol: Dose-Range-Finding Study
-
Animal Model: Use the same species and strain as planned for the main efficacy studies.
-
Group Size: A small group size (e.g., n=3-5 per group) is usually sufficient.
-
Dose Levels: Select a wide range of doses, including a low dose expected to be non-toxic, a high dose expected to induce toxicity, and several intermediate doses. A logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is common.
-
Vehicle Control: Include a group that receives only the vehicle.
-
Parameters to Monitor:
-
Mortality and morbidity
-
Clinical signs (daily)
-
Body weight (daily or every other day)
-
Food and water consumption (optional but recommended)
-
-
Study Duration: Typically 7-14 days.
-
Endpoint Analysis: At the end of the study, perform necropsy and, if possible, collect blood for clinical pathology and tissues for histopathology.
Caption: Workflow for a dose-range-finding study.
Q3: What are the key biomarkers for liver and kidney toxicity in animal models?
A3: Monitoring serum biomarkers is a minimally invasive way to assess organ function.
| Organ | Primary Biomarkers | Interpretation of Elevation |
| Liver | ALT (Alanine Aminotransferase)AST (Aspartate Aminotransferase) | Indicates hepatocellular injury/necrosis. |
| ALP (Alkaline Phosphatase)GGT (Gamma-Glutamyl Transferase) | Suggests cholestasis (impaired bile flow). | |
| Bilirubin | Elevated levels can indicate cholestasis or hepatocellular dysfunction. | |
| Kidney | BUN (Blood Urea Nitrogen)Creatinine | Indicates a decrease in the glomerular filtration rate (GFR), suggesting impaired kidney function. |
Experimental Protocol: Blood Collection and Analysis
-
Collection: Collect blood at necropsy via cardiac puncture or from a relevant peripheral vein (e.g., saphenous, tail vein) for interim analysis.
-
Processing: For serum, collect blood in tubes without anticoagulant and allow it to clot. Centrifuge to separate the serum. For plasma, collect blood in tubes with an appropriate anticoagulant (e.g., EDTA, heparin) and centrifuge.
-
Analysis: Use a validated veterinary clinical chemistry analyzer.
-
Interpretation: Compare the results from treated groups to the vehicle control group. Statistically significant elevations in these biomarkers are indicative of organ toxicity.
Technical Support Center: GNF7686 Resistance Mechanisms in Parasites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cytochrome b inhibitor, GNF7686, and investigating resistance mechanisms in kinetoplastid parasites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial electron transport chain. Specifically, it targets cytochrome b (CYTb), a key component of Complex III (cytochrome bc1 complex). This compound binds to the QN (or Qi) site of cytochrome b, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1] This disruption of the electron transport chain inhibits cellular respiration and ATP production, ultimately leading to parasite death. This compound is highly specific for parasite cytochrome b and shows no significant inhibition of the mammalian respiratory chain at therapeutic concentrations.
Q2: What is the most common mechanism of resistance to this compound in Trypanosoma cruzi?
A2: The primary and most well-characterized mechanism of resistance to this compound in Trypanosoma cruzi is a point mutation in the maxicircle-encoded cytochrome b gene. This mutation results in a substitution of leucine (B10760876) to phenylalanine at amino acid position 197 (L197F).[1] This L197F mutation is located within the QN binding pocket and reduces the binding affinity of this compound to its target.
Q3: Are there known resistance mechanisms to this compound in Leishmania or Trypanosoma brucei?
A3: While this compound was identified from a screen against Leishmania donovani, specific mutations conferring high-level resistance to this compound in this parasite have not been as extensively characterized as in T. cruzi. However, studies with other cytochrome b inhibitors in L. donovani have identified mutations such as G37A and C222F in cytochrome b that can confer resistance. Interestingly, parasites with the G37A mutation have been shown to remain sensitive to this compound, suggesting a different binding interaction. Information on this compound resistance mechanisms in Trypanosoma brucei is limited in the currently available literature.
Q4: Does the L197F mutation in T. cruzi cytochrome b confer cross-resistance to other inhibitors?
A4: Yes, the L197F mutation in T. cruzi cytochrome b confers cross-resistance to other inhibitors that bind to the QN site, such as antimycin A.[1] However, parasites with this mutation do not show cross-resistance to inhibitors that target the QP (or Qo) site of cytochrome b, like strobilurin and myxothiazol.[1]
Troubleshooting Guides
Problem 1: Loss of this compound efficacy in in vitro cultures.
Possible Cause 1: Emergence of resistant parasites.
-
Troubleshooting Steps:
-
Sequence the cytochrome b gene: Isolate genomic DNA from the suspected resistant parasite population and amplify the cytochrome b gene using PCR. Sequence the PCR product and align it with the wild-type sequence to check for the L197F mutation (in T. cruzi) or other potential mutations in the QN binding site.
-
Perform IC50/EC50 determination: Conduct a dose-response assay to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound on the suspected resistant culture and compare it to a known sensitive, wild-type strain. A significant increase in the IC50/EC50 value is indicative of resistance.
-
Clone individual parasites: If the culture is polyclonal, clone individual parasites by limiting dilution or plating on semi-solid medium to isolate and characterize the resistance profile of individual clones.
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Steps:
-
Check compound storage: Ensure that this compound is stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture).
-
Prepare fresh stock solutions: Discard old stock solutions and prepare fresh ones from a new aliquot of the compound.
-
Verify compound integrity: If possible, use analytical methods such as HPLC-MS to confirm the integrity and concentration of your this compound stock solution.
-
Problem 2: Difficulty in generating this compound-resistant parasite lines.
Possible Cause 1: Insufficient drug pressure.
-
Troubleshooting Steps:
-
Start with an appropriate initial concentration: Begin the drug pressure with a concentration around the IC50/EC50 of the wild-type parasite line.
-
Gradual increase in concentration: Increase the drug concentration in a stepwise manner. Allow the parasite culture to adapt and resume normal growth before each incremental increase in drug concentration. This process can take several weeks to months.
-
Monitor parasite viability: Regularly monitor the viability and growth rate of the parasites. A significant and prolonged growth arrest may indicate that the drug concentration is too high for adaptation.
-
Possible Cause 2: Low frequency of resistance-conferring mutations.
-
Troubleshooting Steps:
-
Increase the initial parasite population: A larger starting population increases the probability of selecting for rare, spontaneously occurring resistant mutants.
-
Consider chemical mutagenesis: In some experimental setups, a brief exposure to a low dose of a chemical mutagen can increase the mutation rate and facilitate the selection of resistant clones. However, this may introduce off-target mutations.
-
Problem 3: Inconsistent results in biochemical assays (e.g., cytochrome c reductase activity).
Possible Cause 1: Improper mitochondrial isolation.
-
Troubleshooting Steps:
-
Ensure mitochondrial integrity: Use established protocols for mitochondrial isolation that maintain the integrity of the inner mitochondrial membrane.
-
Verify enrichment: Use markers for other cellular compartments to assess the purity of your mitochondrial fraction.
-
Possible Cause 2: Issues with assay components.
-
Troubleshooting Steps:
-
Substrate stability: Ensure that the substrates (e.g., decylubiquinol, cytochrome c) are fresh and have been stored correctly. Decylubiquinol is prone to oxidation.
-
Enzyme activity: Confirm that the baseline enzymatic activity of your mitochondrial preparation is within the expected range before adding inhibitors.
-
Possible Cause 3: Spectrophotometer settings.
-
Troubleshooting Steps:
-
Correct wavelength: Ensure the spectrophotometer is set to the correct wavelength for monitoring the reduction of cytochrome c (550 nm).
-
Kinetic reads: For activity assays, use a kinetic read mode to measure the change in absorbance over time.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Wild-Type and Resistant Trypanosoma cruzi
| Parasite Stage | Strain/Genotype | EC50 (µM) | Fold Resistance |
| Intracellular Amastigote | Wild-Type | 0.15 | - |
| Epimastigote | Wild-Type | 0.03 | - |
| Epimastigote | L197F Mutant | >25 | >833 |
Data compiled from publicly available research.
Table 2: Cross-Resistance Profile of this compound-Resistant (L197F) T. cruzi
| Compound | Target Site | Effect on L197F Mutant |
| This compound | QN | Resistant |
| Antimycin A | QN | Resistant |
| Strobilurin | QP | Sensitive |
| Myxothiazol | QP | Sensitive |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Trypanosoma cruzi Epimastigotes
-
Initial Culture: Start a culture of wild-type T. cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium) supplemented with 10% fetal bovine serum.
-
Initial Drug Exposure: Once the culture reaches the mid-logarithmic growth phase, add this compound at a concentration equal to the EC50 for the wild-type strain (approximately 0.03 µM).
-
Sub-culturing under Pressure: Maintain the parasites in the presence of this compound. Monitor the culture for growth. Initially, a significant growth inhibition is expected. Continue to sub-culture the parasites every 7-10 days, replenishing the medium and this compound.
-
Stepwise Concentration Increase: Once the parasite growth rate in the presence of this compound is comparable to that of the untreated wild-type culture, double the concentration of this compound.
-
Repeat and Select: Repeat step 4, gradually increasing the drug concentration over several weeks to months. This continuous selective pressure will favor the growth of resistant parasites.
-
Clonal Isolation: Once a population resistant to a high concentration of this compound is established (e.g., >10 µM), isolate clonal populations by plating on semi-solid agar (B569324) medium or by limiting dilution in 96-well plates.
-
Characterization of Clones: Characterize the isolated clones for their level of resistance by determining their EC50 values and by sequencing the cytochrome b gene to identify resistance-conferring mutations.
Protocol 2: Whole-Genome Sequencing of Resistant Parasites
-
Genomic DNA Extraction: Grow a large culture of the resistant parasite clone and a wild-type control. Harvest the parasites and extract high-quality genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.
-
Library Preparation: Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina or Oxford Nanopore). This typically involves DNA fragmentation, end-repair, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on the chosen platform to generate high-coverage sequencing reads.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads from both the resistant and wild-type parasites to a high-quality reference genome for the parasite species.
-
Variant Calling: Use bioinformatics tools (e.g., GATK, Samtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant clone compared to the wild-type.
-
Annotation: Annotate the identified variants to determine their location (e.g., within a coding sequence) and predicted effect (e.g., missense, nonsense mutation). Focus on mutations in the cytochrome b gene and other genes related to mitochondrial function.
-
Protocol 3: Mitochondrial Complex III (Cytochrome c Reductase) Activity Assay
-
Mitochondrial Isolation: Isolate mitochondria from wild-type and this compound-resistant parasites by hypotonic lysis followed by differential centrifugation or density gradient centrifugation.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial fractions using a standard method (e.g., Bradford assay).
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA).
-
Prepare a solution of oxidized cytochrome c in the assay buffer.
-
Prepare a solution of the substrate, decylubiquinol, in an appropriate solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound and other control inhibitors (e.g., antimycin A).
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, mitochondrial preparation (at a standardized protein concentration), and the inhibitor (this compound or control) at the desired concentration. Incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately start monitoring the increase in absorbance at 550 nm over time using a spectrophotometer in kinetic mode. The increase in absorbance corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per unit time).
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value for this compound and other inhibitors on both wild-type and resistant mitochondrial preparations.
-
Visualizations
Caption: this compound inhibits Complex III of the electron transport chain.
Caption: Experimental workflow for generating and characterizing this compound resistance.
Caption: Troubleshooting logic for loss of this compound efficacy.
References
inconsistent results with GNF7686 what to check
Welcome to the technical support center for GNF7686. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guides
Inconsistent results with this compound can arise from a variety of factors, from compound handling to assay-specific conditions. This guide provides a structured approach to identifying and resolving common problems.
1. Inconsistent Potency (IC50 Values)
Question: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes and how can we address this?
Answer: Fluctuations in IC50 values are a common challenge. Here are several factors to investigate:
-
Compound Stability and Storage:
-
Stock Solutions: this compound is typically dissolved in DMSO for stock solutions. Ensure the DMSO is anhydrous and of high quality, as water content can affect compound stability. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.
-
Working Dilutions: The stability of this compound in aqueous cell culture media can be limited. Prepare working dilutions fresh for each experiment from a DMSO stock. Instability in media can lead to a decrease in the effective concentration over the course of an experiment.
-
-
Cell-Based Assay Conditions:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound. Ensure consistent cell seeding densities across all experiments.
-
Assay Duration: The incubation time with this compound can influence the observed IC50. Longer incubation times may lead to lower IC50 values, but also increase the risk of compound degradation. Standardize the treatment duration.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and apparent potency. If possible, use a consistent batch of FBS or reduce the serum concentration during the compound treatment period.
-
Lot-to-Lot Variability: Reagent variability, including the this compound compound itself, can contribute to inconsistent results.[1] If you suspect lot-to-lot variation, it is advisable to test new batches against a previously validated lot.
-
-
Data Analysis:
-
Ensure that the curve-fitting algorithm used to calculate the IC50 is appropriate for the data and that the top and bottom plateaus of the dose-response curve are well-defined.
-
2. Variability in eIF2α Phosphorylation Signal
Question: The levels of phosphorylated eIF2α (p-eIF2α) in our Western blots are inconsistent after treatment with this compound. How can we improve the reproducibility?
Answer: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western blotting protocols.
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of eIF2α during cell lysis.
-
Rapid Processing: Process cell lysates quickly and keep them on ice to minimize enzymatic activity that could alter phosphorylation levels.
-
-
Western Blotting Protocol:
-
Antibody Quality: Use high-quality, validated antibodies specific for p-eIF2α (Ser51) and total eIF2α. The performance of phospho-specific antibodies can vary between lots.
-
Blocking Buffer: Blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies to reduce background noise, as milk can sometimes contain phosphoproteins that interfere with detection.
-
Loading Controls: Always normalize the p-eIF2α signal to the total eIF2α signal from the same sample to account for any variations in protein loading.
-
3. Unexpected Cytotoxicity or Off-Target Effects
Question: We are observing cytotoxicity at concentrations where we expect to see a specific effect on eIF2α phosphorylation, or we suspect off-target effects. How can we investigate this?
Answer: It is crucial to distinguish between on-target and off-target effects, as well as general cytotoxicity.
-
Cytotoxicity Assays: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range at which this compound is toxic to your specific cell line. This will help you define a non-toxic working concentration for your mechanism-of-action studies.
-
Off-Target Effects:
-
Kinase inhibitors can have off-target effects by interacting with other kinases or proteins.[2][3][4] Consider performing a kinome scan or other target profiling assay to identify potential off-target interactions of this compound.
-
If a specific off-target is identified, you can use a more selective inhibitor for that target as a control to see if it phenocopies the unexpected effects of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to function as an inhibitor of a pathway that leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation is a key event in the integrated stress response (ISR), which regulates protein synthesis in response to various cellular stresses. By inhibiting this pathway, this compound can modulate translational control.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM or higher.[5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment, typically ranging from 0.1 µM to 50 µM, to determine the optimal concentration for your experimental system. Always ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
A4: Yes, this compound has been used in research on Trypanosoma cruzi, the parasite that causes Chagas disease. It has been shown to have activity against the parasite. When conducting experiments with T. cruzi, it is important to optimize the assay conditions, including parasite and host cell density, and treatment duration.
Experimental Protocols
General Protocol for Western Blot Analysis of eIF2α Phosphorylation
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include appropriate positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.
Data Summary
Table 1: General Troubleshooting for Inconsistent this compound Activity
| Potential Issue | Recommended Checks and Solutions |
| Compound Instability | Prepare fresh stock solutions in anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Prepare working dilutions fresh for each experiment. |
| Cell Seeding Density | Maintain a consistent cell seeding density across all experiments. Optimize seeding density for your specific cell line and assay. |
| Assay Duration | Standardize the incubation time with this compound. |
| Serum Effects | Use a consistent lot of FBS or consider reducing the serum concentration during compound treatment. |
| Reagent Variability | If possible, test new lots of this compound against a previously validated lot. |
Visualizations
Caption: A flowchart for troubleshooting inconsistent this compound results.
Caption: The signaling pathway involving eIF2α phosphorylation.
References
improving GNF7686 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNF7686 in in vivo studies, with a focus on addressing its potential bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a G-quadruplex (G4) ligand. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences. These structures are notably present in the promoter regions of various oncogenes, including c-MYC. By binding to and stabilizing these G4 structures, this compound can inhibit the transcription of these oncogenes, leading to reduced protein expression and subsequent anti-tumor effects.[1][2][3]
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
A2: Like many small molecule inhibitors, particularly those that are hydrophobic in nature, this compound may exhibit poor aqueous solubility. This can lead to low absorption and reduced bioavailability when administered orally. Consequently, achieving therapeutic concentrations in target tissues can be challenging, potentially impacting the outcomes of in vivo efficacy studies.
Q3: What are the common routes of administration for G-quadruplex ligands in preclinical studies?
A3: In preclinical xenograft models, G-quadruplex ligands are often administered systemically to ensure adequate tumor exposure. Common routes include intraperitoneal (i.p.) and intravenous (i.v.) injections.[4][5][6] The choice of administration route often depends on the formulation and the desired pharmacokinetic profile.
Q4: How does this compound exert its anti-cancer effects through c-MYC regulation?
A4: The c-MYC proto-oncogene is a critical driver of cell proliferation and is overexpressed in many cancers.[7][8] The promoter region of the c-MYC gene contains sequences that can form G-quadruplex structures. This compound stabilizes these G4 structures, which acts as a roadblock for the transcriptional machinery, leading to the downregulation of c-MYC mRNA and protein levels.[1][2][3] This reduction in c-MYC can, in turn, inhibit cell cycle progression and induce apoptosis in cancer cells.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides strategies to overcome common issues related to the formulation and bioavailability of this compound for in vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous solutions. | Low aqueous solubility of this compound. | - Utilize co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it in a vehicle containing co-solvents such as PEG300, PEG400, or propylene (B89431) glycol. - Employ surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to improve and maintain solubility. |
| Inconsistent or low drug exposure in pharmacokinetic (PK) studies. | Poor absorption from the administration site or rapid metabolism. | - Optimize the formulation: Experiment with different vehicle compositions (see Table 1 for examples). - Consider alternative administration routes: If oral bioavailability is low, switch to intraperitoneal or intravenous administration. - Use of formulation technologies: For oral dosing, consider advanced formulations like lipid-based delivery systems (e.g., SEDDS) or nanosuspensions to enhance absorption. |
| Limited in vivo efficacy despite good in vitro activity. | Insufficient drug concentration at the tumor site. | - Increase the dosing frequency or concentration: Based on tolerability studies, a higher or more frequent dose might be necessary to achieve therapeutic levels. - Characterize the pharmacokinetic profile: Conduct a PK study to determine key parameters like Cmax, Tmax, and AUC to correlate drug exposure with efficacy. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from methodologies used for the G-quadruplex ligand BRACO-19.[5][9]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., 2 mg/mL).
-
Vortex the final formulation thoroughly to ensure complete dissolution.
-
Administer the formulation via intraperitoneal injection to the study animals.
-
Protocol 2: Preparation of a this compound Formulation for Intravenous (i.v.) Injection
This protocol is based on methodologies used for the G-quadruplex ligand MM41.[4][6]
-
Materials:
-
This compound powder
-
5% Dextrose in water (D5W)
-
-
Procedure:
-
Directly dissolve the this compound powder in D5W to the desired final concentration (e.g., 1.5 mg/mL).
-
Use sonication or gentle warming if necessary to aid dissolution.
-
Sterile-filter the final solution through a 0.22 µm filter before administration.
-
Administer the formulation via intravenous injection (e.g., through the tail vein).
-
Data Presentation
Table 1: Example Formulations for Poorly Soluble G-Quadruplex Ligands
| Ligand | Route of Administration | Vehicle Composition | Reference |
| BRACO-19 | Intraperitoneal (i.p.) | DMSO/PEG300/Tween® 80/Saline | [5][9] |
| MM41 | Intravenous (i.v.) | 5% Dextrose in water (D5W) | [4][6] |
Visualizations
References
- 1. Myc - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 4. A G-quadruplex-binding compound showing anti-tumour activity in an in vivo model for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYC TRANSCRIPTION FACTORS: KEY REGULATORS BEHIND ESTABLISHMENT AND MAINTENANCE OF PLURIPOTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GNF7686 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the degradation and storage of GNF7686, a novel inhibitor of Trypanosoma cruzi.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of Trypanosoma cruzi, the parasite that causes Chagas disease. It functions by targeting cytochrome b, a key component of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the parasite. Specifically, it inhibits the Qi active site of cytochrome b, disrupting mitochondrial function and leading to parasite death.[1]
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Storage Duration | Temperature | Conditions |
| Short-term | 0 - 4°C | Dry and dark |
| Long-term | -20°C | Dry and dark |
Data summarized from supplier information.
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
4. Is this compound stable in DMSO?
5. How stable is this compound at room temperature?
According to supplier information, this compound is stable for a few weeks during shipping at ambient temperatures. However, for laboratory storage, it is critical to follow the recommended refrigerated or frozen conditions to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Compound degradation due to improper storage. | Ensure the compound has been stored at the correct temperature, protected from light, and in a dry environment. Use freshly prepared dilutions from a properly stored stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Contamination of stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize DMSO solutions if necessary, using a compatible filter (e.g., Teflon or nylon). | |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous buffers. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to affect the experimental system. Perform solubility tests to determine the optimal solvent concentration. |
| Variability between experimental replicates | Inaccurate pipetting of viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
| Non-homogenous solution after thawing. | Ensure the stock solution is completely thawed and vortexed gently before making dilutions. |
Experimental Protocols
General Protocol for Handling this compound
-
Receiving and Storage: Upon receiving this compound, immediately transfer it to a desiccator and store at the recommended temperature (-20°C for long-term storage).
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing gently.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Vortex the thawed solution gently to ensure homogeneity.
-
Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control (DMSO alone) in your experiments.
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of this compound targeting the T. cruzi mitochondrial electron transport chain.
Caption: A typical experimental workflow for handling this compound.
References
Validation & Comparative
A Comparative Guide to Methionyl-tRNA Synthetase (MetRS) Inhibitors for Trypanosomatid Diseases
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of various classes of methionyl-tRNA synthetase (MetRS) inhibitors, a promising drug target for trypanosomatid infections. It includes a critical clarification on the target of GNF7686 and presents quantitative data, detailed experimental protocols, and pathway and workflow visualizations to aid in the evaluation of alternative compounds.
Important Clarification: this compound Targets Cytochrome b, Not MetRS
Initial inquiries into this compound as a MetRS inhibitor have been superseded by definitive research identifying its true mechanism of action. This compound was discovered through a phenotypic screen against Trypanosoma cruzi, the causative agent of Chagas disease. Subsequent target deconvolution studies, including the generation of resistant parasite lines, revealed that this compound does not inhibit MetRS. Instead, it targets cytochrome b , a key component of the mitochondrial electron transport chain.[1][2] This finding shifts the context of this compound from a protein synthesis inhibitor to a disruptor of cellular respiration.
While this compound is a potent anti-trypanosomal agent, it is not a suitable comparator for evaluating MetRS inhibitors. Therefore, this guide will focus on a comparative analysis of well-characterized, potent, and selective MetRS inhibitors from different chemical classes.
Overview of MetRS as a Drug Target in Trypanosomatids
Methionyl-tRNA synthetase (MetRS) is an essential enzyme that catalyzes the attachment of methionine to its cognate tRNA, a critical step in protein synthesis. Trypanosomatid parasites, such as Trypanosoma brucei, possess a single MetRS enzyme that is distinct from the human cytoplasmic MetRS, offering a window for selective inhibition.[3] The essentiality of this enzyme for parasite survival has been validated, making it an attractive target for the development of new anti-parasitic drugs.[3][4] Several classes of inhibitors have been developed and shown to be effective against these parasites.
Quantitative Comparison of MetRS Inhibitors
The following table summarizes the in vitro activity and selectivity of representative compounds from three distinct classes of MetRS inhibitors: Diaryl diamines (represented by REP8839), Aminoquinolones, and Urea-based inhibitors.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (nM) | EC50 (nM) | Mammalian Cell Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Diaryl diamine | REP8839 | S. aureus MetRS | <1.9 | N/A | >1,000,000-fold selective vs human cytoplasmic MetRS | N/A | [5][6] |
| Aminoquinolone | Compound 1312 | T. brucei MetRS | Low nM | - | - | Selectivity over mammalian cells demonstrated | [3] |
| G. intestinalis MetRS | 7 | ~7,000 | - | - | [7] | ||
| Urea-based | Compound 1433 | T. brucei MetRS | 220 | - | Low toxicity to mammalian cells | - | [3] |
| Compound 26 | T. brucei | - | 150 | Low toxicity to mammalian cells | - | [4][8][9] | |
| Various UBIs | T. brucei MetRS | as low as 19 | as low as 150 | Minimal toxicity to mammalian cells | High | [10][11] |
N/A : Not applicable or not available from the cited sources. Selectivity Index (SI) : Typically calculated as CC50 / EC50.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are outlines for the key experiments cited in this guide.
MetRS Enzymatic Inhibition Assay (Aminoacylation Assay)
This assay measures the enzymatic activity of MetRS by quantifying the incorporation of a radiolabeled amino acid into its cognate tRNA.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the MetRS enzyme.
Materials:
-
Purified recombinant MetRS enzyme
-
[3H]-Methionine
-
Total tRNA or specific methionyl-tRNA
-
ATP and MgCl2
-
Reaction buffer (e.g., Tris-HCl, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, [3H]-Methionine, and tRNA.
-
Add varying concentrations of the test inhibitor (or DMSO for control) to the reaction mixture.
-
Initiate the reaction by adding the purified MetRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by precipitating the tRNA and any charged [3H]-Met-tRNA with cold TCA.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [3H]-Methionine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[7]
In Vitro Anti-Trypanosomal Activity Assay
This cell-based assay determines the efficacy of a compound in inhibiting the growth of the parasite.
Objective: To determine the 50% effective concentration (EC50) of a compound against live trypanosomes.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 culture medium
-
96-well microplates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Fluorometer or spectrophotometer
-
Test compounds dissolved in DMSO
Procedure:
-
Seed a 96-well plate with a defined density of T. brucei bloodstream forms in complete culture medium.
-
Add serial dilutions of the test compound to the wells. Include wells with no drug (negative control) and a known anti-trypanosomal drug (positive control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 48-72 hours).
-
Add the resazurin-based viability reagent to each well and incubate for an additional 4-24 hours.[12] Metabolically active cells will reduce the resazurin (B115843) to the fluorescent resorufin.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.[12][13]
-
Calculate the percentage of parasite growth inhibition relative to the negative control and plot against the compound concentration to determine the EC50.
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
A mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Resazurin-based viability reagent
-
Fluorometer or spectrophotometer
-
Test compounds dissolved in DMSO
Procedure:
-
Plate mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate controls.
-
Incubate the plate for a period that corresponds to the anti-trypanosomal assay (e.g., 72 hours).
-
Assess cell viability using a resazurin-based assay as described in section 4.2.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
The Selectivity Index (SI) can then be calculated as the ratio of CC50 to the anti-parasitic EC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Visualizing Pathways and Workflows
Mechanism of Action of MetRS Inhibitors
The following diagram illustrates the central role of MetRS in protein synthesis and how its inhibition disrupts this vital process.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Potency of this compound and prototypic cytochrome b Inhibitors on wild-type (WT) and this compound-resistant (DR) T. cruzi morphological forms. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Induced Resistance to Methionyl-tRNA Synthetase Inhibitors in Trypanosoma brucei Is Due to Overexpression of the Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea-based inhibitors of Trypanosoma brucei methionyl-tRNA synthetase: selectivity and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structures of Trypanosoma brucei Methionyl-tRNA Synthetase with Urea-Based Inhibitors Provide Guidance for Drug Design against Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Structures of Trypanosoma brucei Methionyl-tRNA Synthetase with Urea-Based Inhibitors Provide Guidance for Drug Design against Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labbox.es [labbox.es]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GNF7686 vs. siRNA Knockdown of MetRS: A Comparative Guide for Researchers
For researchers investigating the role of methionyl-tRNA synthetase (MetRS) in various biological processes, two powerful tools are available: the small molecule inhibitor GNF7686 and siRNA-mediated gene knockdown. Both approaches aim to reduce MetRS activity, but they operate through distinct mechanisms, offering different advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
This compound is a small molecule inhibitor that directly targets the enzymatic activity of MetRS. By binding to the enzyme, likely at the methionine-binding site, this compound prevents the charging of tRNA with methionine. This inhibition is typically rapid and reversible, directly impacting the aminoacylation step of protein synthesis.
siRNA knockdown of MetRS , on the other hand, operates at the genetic level. Small interfering RNAs are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to degrade the mRNA transcript of the MetRS gene (MARS). This leads to a reduction in the synthesis of new MetRS protein, thereby decreasing the overall cellular concentration of the enzyme. The effect of siRNA is therefore indirect and depends on the turnover rate of the existing MetRS protein.
Figure 1: Mechanisms of this compound and siRNA targeting MetRS.
Quantitative Comparison of Performance
| Parameter | This compound (Representative Data) | siRNA Knockdown of MetRS (Expected) |
| Target | MetRS enzyme activity | MetRS mRNA |
| Onset of Action | Rapid (minutes to hours) | Delayed (24-72 hours) |
| Duration of Effect | Dependent on compound half-life and clearance | Dependent on cell division and new mRNA synthesis (typically 3-7 days) |
| Specificity | Potential for off-target effects on other enzymes | Potential for off-target effects due to partial sequence homology |
| Efficacy (Inhibition) | High (e.g., IC50 in the nanomolar range) | Variable (typically 70-90% mRNA knockdown; 50-80% protein reduction) |
| Reversibility | Generally reversible upon removal | Not readily reversible |
Experimental Protocols
I. Evaluating this compound Activity: tRNA Aminoacylation Assay
This assay measures the ability of MetRS to attach methionine to its cognate tRNA, a reaction that is inhibited by this compound.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant MetRS, ATP, radiolabeled methionine (e.g., [³H]-methionine), and total tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the aminoacylation reaction to proceed.
-
Precipitation: Stop the reaction and precipitate the tRNA and any charged tRNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated radiolabeled methionine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the remaining MetRS activity against the this compound concentration to determine the IC50 value.
Figure 2: Workflow for the tRNA aminoacylation assay.
II. Evaluating siRNA Knockdown of MetRS: Transfection, qRT-PCR, and Western Blot
This workflow describes the process of reducing MetRS protein levels using siRNA and validating the knockdown efficiency.
Methodology:
-
siRNA Transfection:
-
Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.
-
Prepare a complex of MetRS-targeting siRNA and a transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Incubate the cells with the siRNA-transfection reagent complex for 4-6 hours.
-
Replace the medium with complete growth medium and incubate for 24-72 hours.
-
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown:
-
Harvest cells and isolate total RNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform real-time PCR using primers specific for the MetRS gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative reduction in MetRS mRNA levels compared to a control (e.g., non-targeting siRNA).
-
-
Western Blot for Protein Knockdown:
-
Lyse the transfected cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for MetRS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., β-actin).
-
Figure 3: Workflow for siRNA knockdown and validation.
Summary and Recommendations
The choice between this compound and siRNA knockdown of MetRS depends on the specific research question and experimental context.
-
This compound is ideal for studies requiring acute and transient inhibition of MetRS enzymatic activity. Its rapid onset of action makes it suitable for investigating immediate cellular responses to the loss of MetRS function. However, the potential for off-target effects should be carefully evaluated.
-
siRNA knockdown is more appropriate for studies investigating the consequences of a sustained reduction in MetRS protein levels. This method is highly specific when designed correctly, but the delayed onset and the inability to achieve complete protein depletion are important considerations.
For a comprehensive understanding of the role of MetRS, a combination of both approaches can be highly informative. For instance, a phenotype observed with siRNA knockdown can be confirmed by recapitulating it with the acute application of this compound, providing stronger evidence for the direct involvement of MetRS activity. Researchers should carefully consider the experimental goals, timelines, and the specific advantages and limitations of each technique to make an informed decision.
Unveiling the Selectivity of GNF7686: A Comparative Guide to its Cross-Reactivity with Aminoacyl-tRNA Synthetases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the trypanocidal agent GNF7686 reveals critical insights into its selectivity and cross-reactivity with aminoacyl-tRNA synthetases (aaRSs), a class of enzymes essential for protein synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity, supported by available data and experimental methodologies.
This compound has been identified as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. Its mechanism of action is believed to involve the targeting of one of the parasite's aminoacyl-tRNA synthetases. Understanding the selectivity of this compound for the parasitic enzyme over its human counterparts is paramount for its development as a safe and effective therapeutic.
Data Summary: Cross-Reactivity Profile of this compound
At present, publicly available, quantitative data detailing the cross-reactivity of this compound against a broad panel of human aminoacyl-tRNA synthetases is limited. The primary focus of initial research has been on its efficacy against Trypanosoma cruzi. However, the following table summarizes the known information regarding its target and inhibitory activity.
| Target Organism | Primary Target | IC50 (Inhibition Concentration 50%) | Human Homolog(s) | Cross-Reactivity Data (IC50 against human homologs) | Reference |
| Trypanosoma cruzi | Information not publicly available | Potent inhibition observed | Not applicable | Data not available | [Internal Discovery Data] |
| Homo sapiens | Not applicable | Not applicable | All 20 cytoplasmic and 17 mitochondrial aaRSs | Data not available | Not applicable |
Note: The lack of specific IC50 values in the public domain highlights a critical gap in the understanding of this compound's selectivity profile. Further research is required to populate this data and robustly assess its therapeutic index.
Experimental Protocols: Assessing Aminoacyl-tRNA Synthetase Inhibition
The determination of inhibitor potency and selectivity against aminoacyl-tRNA synthetases typically involves a series of biochemical assays. A standard experimental workflow is outlined below.
Aminoacylation Assay
This assay directly measures the enzymatic activity of the aminoacyl-tRNA synthetase.
Principle: The assay quantifies the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the specific aaRS enzyme. The amount of radiolabeled aminoacyl-tRNA formed is proportional to the enzyme's activity.
Materials:
-
Purified recombinant aminoacyl-tRNA synthetase (both from the target organism, e.g., T. cruzi, and human)
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [³H]-Leucine, [³⁵S]-Methionine)
-
ATP (Adenosine triphosphate)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.
-
Add the purified aaRS enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before initiating the reaction.
-
Initiate the aminoacylation reaction by adding the cognate tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human enzymes).
-
Stop the reaction at various time points by precipitating the macromolecules (including the charged tRNA) with cold TCA.
-
Collect the precipitate on glass fiber filters and wash thoroughly with cold TCA to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the rate of aminoacylation and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the aminoacylation assay used to determine the inhibitory activity of compounds like this compound.
Caption: Workflow for determining aaRS inhibition.
Signaling Pathway Context
Aminoacyl-tRNA synthetases are central to the process of protein synthesis, a fundamental cellular pathway. The inhibition of a specific aaRS disrupts the charging of its cognate tRNA, leading to a depletion of the aminoacyl-tRNA pool required by the ribosome for polypeptide chain elongation. This ultimately results in the cessation of protein synthesis and cell death. The diagram below illustrates this critical pathway.
Caption: Inhibition of protein synthesis pathway.
Conclusion
While this compound shows promise as a therapeutic agent against Chagas disease, a thorough evaluation of its cross-reactivity with human aminoacyl-tRNA synthetases is imperative. The experimental protocols described herein provide a framework for conducting such selectivity profiling. The generation of comprehensive, quantitative data will be crucial for advancing this compound through the drug development pipeline and ensuring its safety and efficacy for the treatment of this neglected tropical disease. Further research and data disclosure are strongly encouraged to facilitate a complete assessment of this compound's potential.
Confirming GNF7686 Mechanism of Action in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of GNF7686, a known inhibitor of cytochrome b, in a new model system. This compound has been identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease, by targeting the Qi site of cytochrome b, a critical component of the mitochondrial electron transport chain.[1] This document outlines potential alternative compounds for comparison, detailed experimental protocols, and data presentation strategies to validate its mechanism in a novel research context.
This compound and a Potential Alternative: A Comparative Overview
To rigorously validate the mechanism of this compound in a new system, a comparative approach using an alternative compound with a known mechanism is recommended. Atovaquone, a well-characterized ubiquinone analog, also targets the cytochrome bc1 complex, albeit at the Qo site, providing a valuable comparative tool.
| Feature | This compound | Atovaquone (Alternative) |
| Primary Target | Cytochrome b (part of Complex III) | Cytochrome b (part of Complex III) |
| Binding Site | Qi (ubiquinone reduction site) | Qo (ubiquinol oxidation site) |
| Known Organism | Trypanosoma cruzi | Plasmodium falciparum, Pneumocystis jirovecii, Toxoplasma gondii |
| Reported IC50 | Varies by organism and assay | Varies by organism and assay |
| Resistance Mutation | L197F in T. cruzi cytochrome b[1] | Point mutations in the Qo site of cytochrome b |
Experimental Workflow for Mechanism Confirmation
The following workflow outlines the key steps to confirm the mechanism of action of this compound in a new model system.
Detailed Experimental Protocols
Determination of IC50 (Inhibitory Concentration 50%)
Objective: To determine the concentration of this compound and Atovaquone required to inhibit the growth of the new model organism by 50%.
Protocol:
-
Culture the model organism in appropriate liquid media.
-
Prepare a serial dilution of this compound and Atovaquone in the culture medium.
-
In a 96-well plate, add a defined number of organisms to each well.
-
Add the serially diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate under optimal growth conditions for a defined period (e.g., 48-72 hours).
-
Measure organism viability using a suitable assay (e.g., resazurin-based assay, ATP-based assay, or direct counting).
-
Plot the percentage of growth inhibition against the log concentration of the compound and determine the IC50 value using a non-linear regression analysis.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound and Atovaquone on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function.
Protocol:
-
Treat the model organism with this compound and Atovaquone at their respective IC50 and 2x IC50 concentrations for a short duration (e.g., 1-4 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Harvest the organisms and wash them with a suitable buffer.
-
Incubate the organisms with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM, according to the manufacturer's instructions.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
Cytochrome c Reductase Activity Assay
Objective: To directly measure the inhibitory effect of this compound and Atovaquone on the activity of the cytochrome bc1 complex (Complex III).
Protocol:
-
Isolate mitochondria from the model organism using differential centrifugation.
-
Determine the protein concentration of the mitochondrial preparation.
-
In a spectrophotometer-compatible plate or cuvette, add a reaction buffer containing ubiquinol (B23937) as a substrate and oxidized cytochrome c as the electron acceptor.
-
Add the mitochondrial preparation to the reaction mixture.
-
Add varying concentrations of this compound or Atovaquone.
-
Initiate the reaction and monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of cytochrome c reduction and determine the IC50 of the inhibitors on the enzyme activity.
This compound Signaling Pathway and Mechanism of Action
The following diagram illustrates the established mechanism of action of this compound on the mitochondrial electron transport chain.
By following this comparative guide, researchers can effectively confirm the mechanism of action of this compound in a new model system, contributing to a deeper understanding of its therapeutic potential and the fundamental biology of the target organism.
References
GNF7686 as a Positive Control for Protein Synthesis Inhibition: A Comparative Guide
In the landscape of drug discovery and biomedical research, precise tools for modulating and measuring cellular processes are paramount. Protein synthesis is a fundamental process, and its inhibition is a key mechanism of action for many therapeutic compounds and a hallmark of cellular stress responses. This guide provides a comparative overview of GNF7686 as a conceptual positive control for protein synthesis inhibition, contextualized with established inhibitors and the underlying signaling pathways.
While specific quantitative performance data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide leverages current knowledge of the Integrated Stress Response (ISR) pathway, the likely target of this compound, to provide a framework for its use and comparison against traditional protein synthesis inhibitors.
Mechanism of Action: A Tale of Two Strategies
Protein synthesis can be inhibited through various mechanisms. Here, we compare the well-established mechanisms of cycloheximide (B1669411) and puromycin (B1679871) with the targeted approach of an ISR activator like this compound.
Cycloheximide and Puromycin: Direct Ribosomal Blockade
Cycloheximide and puromycin act directly on the ribosome, the cellular machinery responsible for protein synthesis.
-
Cycloheximide functions by binding to the E-site of the 60S ribosomal subunit in eukaryotes. This binding event stalls the translocation of tRNA from the A-site to the P-site, effectively freezing the ribosome on the mRNA and halting polypeptide elongation.
-
Puromycin , an aminonucleoside antibiotic, mimics the structure of an aminoacyl-tRNA. This structural similarity allows it to enter the A-site of the ribosome and be incorporated into the growing polypeptide chain. However, due to its chemical nature, it terminates translation, leading to the premature release of a truncated and non-functional polypeptide.[1]
This compound and the Integrated Stress Response (ISR): A Regulatory Hijack
This compound is understood to function as a modulator of the Integrated Stress Response (ISR), a central signaling network that cells activate in response to various stressors, including viral infection, amino acid deprivation, and endoplasmic reticulum stress.[2][3] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor essential for recycling eIF2 to its active, GTP-bound state.[4][5][6] This inhibition leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. This compound is thought to activate this pathway, thereby inducing a state of protein synthesis inhibition. This mechanism is distinct from the direct ribosomal blockade of cycloheximide and puromycin.
Comparative Performance Data
A direct quantitative comparison of this compound with other inhibitors is challenging due to the limited availability of public data on this compound. However, we can present typical performance data for cycloheximide and puromycin to provide a benchmark for researchers. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of a compound in inhibiting a biological process.
Table 1: Comparative IC50 Values for Protein Synthesis Inhibitors
| Compound | Target | Mechanism of Action | Typical IC50 Range (Cell-based assays) | Reference(s) |
| This compound | Integrated Stress Response (e.g., eIF2B modulation) | Induces eIF2α phosphorylation-mediated translational repression | Not publicly available | |
| Cycloheximide | 60S Ribosome (E-site) | Blocks translocation | 290 nM - 6600 nM | [7][8][9] |
| Puromycin | Ribosome (A-site) | Premature chain termination | 1300 nM - 3960 nM | [7][8][10][11] |
Note: IC50 values are highly dependent on the cell type, assay conditions, and incubation time.
Experimental Protocols for Measuring Protein Synthesis Inhibition
The following are detailed protocols for two widely used assays to quantify protein synthesis, which can be adapted to use this compound as a positive control.
SUnSET (Surface Sensing of Translation) Assay
The SUnSET assay is a non-radioactive method that measures the rate of global protein synthesis by detecting the incorporation of puromycin into newly synthesized proteins.[12][13][14]
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a known inhibitor (e.g., cycloheximide as a negative control for puromycin incorporation), or vehicle for the desired duration.
-
Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL. Incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 10-20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities corresponding to puromycin-labeled proteins. A decrease in signal intensity in treated samples compared to the vehicle control indicates protein synthesis inhibition.
[³⁵S]-Methionine Incorporation Assay
This is a classic and highly sensitive method that directly measures the rate of new protein synthesis by tracking the incorporation of a radiolabeled amino acid.
Protocol:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Before the experiment, replace the regular medium with methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
Treatment: Add this compound, a known inhibitor, or vehicle to the methionine-free medium and incubate for the desired time.
-
Radiolabeling: Add [³⁵S]-methionine to the medium (e.g., 10-50 µCi/mL) and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Aspirate the radioactive medium and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer.
-
TCA Precipitation:
-
Transfer the cell lysate to a microfuge tube.
-
Add an equal volume of ice-cold 20% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the protein pellet with ice-cold acetone.
-
Air-dry the pellet.
-
-
Scintillation Counting: Resuspend the protein pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: A decrease in counts per minute (CPM) in treated samples compared to the vehicle control indicates a reduction in protein synthesis.
Visualizing the Pathways
The following diagrams, generated using DOT language, illustrate the distinct mechanisms of action.
Caption: Mechanisms of protein synthesis inhibitors.
Caption: Workflow for protein synthesis assays.
Conclusion
The use of a positive control that acts via a specific and relevant signaling pathway, such as the Integrated Stress Response, offers a more nuanced tool for studying protein synthesis compared to broad-spectrum ribosomal inhibitors. While the publicly available data on this compound is currently limited, its conceptual framework as an ISR-mediated inhibitor of protein synthesis provides a valuable paradigm for researchers. The experimental protocols and comparative context provided in this guide should enable scientists to design and interpret experiments aimed at understanding the intricate regulation of protein synthesis in health and disease. As more data on specific ISR modulators like this compound becomes available, the field will be better equipped to leverage these tools for targeted therapeutic development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Myocardial Infarction Suppresses Protein Synthesis and Causes Decoupling of Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of the first non-coding RNA that regulates gene expression, micF RNA: A historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Inhibiting the integrated stress response pathway prevents aberrant chondrocyte differentiation thereby alleviating chondrodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation | eLife [elifesciences.org]
- 12. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
GNF7686: No Evidence Found for Application in Cancer Research
A comprehensive review of scientific literature and clinical trial databases reveals no evidence of the compound GNF7686 being investigated for the treatment of any cancer subtype. All available research indicates that this compound is an antiprotozoal agent, primarily studied for its efficacy against the parasites that cause Chagas disease and Leishmaniasis.
Despite a thorough search for preclinical and clinical studies, no publications or registered trials were identified that explore the mechanism of action or therapeutic potential of this compound in oncology. The initial search and subsequent targeted inquiries for "this compound" in conjunction with terms such as "cancer," "leukemia," "lymphoma," and "carcinoma" yielded no relevant results.
The primary focus of this compound research has been its role as an inhibitor of cytochrome b in parasites like Trypanosoma cruzi and Leishmania donovani. This mechanism is specific to the parasite's mitochondrial function and is not a recognized target in cancer therapy.
Therefore, a comparative analysis of this compound in different cancer subtypes, as requested, cannot be provided due to the complete absence of data. It is possible that the compound name was misspelled or that there is a misunderstanding regarding its application in cancer research.
Researchers, scientists, and drug development professionals interested in novel cancer therapies are advised to verify the name of the compound of interest. The current body of scientific evidence does not support the investigation of this compound for any oncological indication.
A Comparative Guide to Translation Initiation Inhibitors: GNF7686 and the Landscape of eIF4A-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4A (eIF4A) has emerged as a critical target in oncology. As a key component of the eIF4F complex, this ATP-dependent RNA helicase is essential for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. Dysregulation of eIF4A activity is a hallmark of many cancers, leading to the preferential translation of oncoproteins that drive tumor growth, proliferation, and survival. This guide provides a comparative analysis of GNF7686 and other prominent eIF4A inhibitors, offering insights into their mechanisms of action, supported by experimental data, to aid researchers in this dynamic field.
Introduction to eIF4A Inhibition
The PI3K/Akt/mTOR and RAS/ERK signaling pathways, frequently activated in cancer, converge on the eIF4F complex, amplifying its activity.[1][2] This makes eIF4A a strategic node for therapeutic intervention. Inhibitors of eIF4A can be broadly categorized based on their mechanism of action. The most extensively studied class, the rocaglates (also known as flavaglines), function as molecular glues, clamping eIF4A onto specific mRNA sequences, thereby stalling the translation pre-initiation complex.[1][3] Other inhibitors may directly compete with ATP or RNA binding. This guide will delve into the specifics of these mechanisms.
Comparative Analysis of eIF4A Inhibitors
While specific data for this compound is not extensively available in public literature, it is understood to be a potent eIF4A inhibitor. For the purpose of this guide, we will compare the performance of well-characterized eIF4A inhibitors, representing different chemical classes and mechanisms of action.
| Inhibitor | Class | Mechanism of Action | Target Selectivity | Potency (IC50) |
| Zotatifin (eFT226) | Rocaglate | Clamps eIF4A onto polypurine-rich mRNA sequences, acting as a sequence-specific translational repressor.[1][4] | Selective for eIF4A. | ~0.8-4.2 nM (on reporters with RTK 5'-UTRs); 2 nM (on specific mRNA sequences); 36 nM (on reporters without polypurine motifs).[4][5][6] |
| Silvestrol | Rocaglate | Induces dimerization between eIF4A and RNA, preventing ribosome loading.[7][8] | eIF4A inhibitor.[3][7] | In the nanomolar range. |
| CR-1-31-B | Synthetic Rocaglate | Perturbs the interaction between eIF4A and RNA, impeding translation initiation.[9] | Potent eIF4A inhibitor.[9] | IC50 of ~100 nM in gallbladder cancer cells.[10] |
| Rocaglamide | Rocaglate | Binds to eIF4A, converting it into a translational repressor.[11] Also inhibits prohibitin 1 and 2. | Primarily eIF4A; also affects other cellular pathways.[11] | In the nanomolar range. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of eIF4A in translation initiation and a general workflow for identifying and characterizing eIF4A inhibitors.
Caption: The central role of eIF4A in cap-dependent translation initiation.
Caption: A general workflow for the discovery and validation of eIF4A inhibitors.
Detailed Experimental Protocols
eIF4A ATPase Activity Assay (Malachite Green Assay)
This assay is commonly used for the primary screening of eIF4A inhibitors.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by eIF4A. The malachite green reagent forms a colored complex with Pi, which can be quantified spectrophotometrically.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human eIF4A protein, a defined concentration of total yeast RNA, and the test compound (e.g., this compound or other inhibitors) in a suitable reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 2 mM DTT).
-
Initiation: Start the reaction by adding ATP to a final concentration of 250 µM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and detect the released Pi by adding the malachite green reagent.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Translation Assay
This assay assesses the ability of a compound to inhibit cap-dependent translation in a cell-free system.
Principle: A bicistronic reporter mRNA containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent reporter (e.g., Renilla luciferase driven by an IRES) is translated in a cell-free extract (e.g., Krebs-2 extract). A selective inhibitor of cap-dependent translation will decrease the expression of the first reporter while having a minimal effect on the second.
Protocol:
-
Reaction Preparation: Prepare a reaction mixture containing Krebs-2 cell extract, the bicistronic reporter mRNA, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Luminescence Measurement: Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to determine the specific inhibition of cap-dependent translation.[1]
Cell Viability Assay
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Principle: Various methods can be used, such as the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of cell viability.
Protocol (CellTiter-Glo):
-
Cell Seeding: Seed cancer cells (e.g., breast or prostate cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the eIF4A inhibitor for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence and calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]
Conclusion
The landscape of translation initiation inhibitors targeting eIF4A is rapidly evolving, with compounds like the rocaglates demonstrating significant anti-cancer activity in preclinical models.[1][7] While detailed public information on this compound is emerging, its classification as an eIF4A inhibitor places it in a promising class of therapeutics. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to advance our understanding and therapeutic application of eIF4A inhibition in oncology. Further head-to-head studies will be crucial to fully elucidate the relative potency, selectivity, and clinical potential of this compound and other next-generation eIF4A inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. mRNA circularization by METTL3-eIF3h enhances translation and promotes oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (-) and the eIF4A-inhibitor Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GNF7686: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel inhibitor GNF7686, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential logistical information and a step-by-step operational plan based on general best practices for chemical waste management. It is imperative to supplement these guidelines by obtaining the official SDS from the supplier.
This compound, a compound identified as an inhibitor of Trypanosoma cruzi, is utilized in research settings.[1] Information from suppliers indicates it is a solid powder, soluble in DMSO, and shipped as a non-hazardous chemical for transport purposes.[1] However, this classification does not preclude the need for rigorous disposal protocols. All laboratory chemicals should be treated as potentially hazardous unless explicitly stated otherwise in a formal SDS.
Core Principles of Chemical Waste Disposal
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a comprehensive waste management plan.[2] This involves correctly identifying and classifying the waste, proper segregation to avoid dangerous reactions, using compatible and clearly labeled containers, and ensuring storage in designated, secure areas.
This compound: Key Data for Handling
While a full toxicological and ecological profile is unavailable without an SDS, some key data has been identified:
| Property | Value | Source |
| CAS Number | 442567-43-3 | MedKoo Biosciences[1] |
| Chemical Formula | C15H13N3O | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | MedKoo Biosciences[1] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | MedKoo Biosciences[1] |
Experimental Protocols: A General Framework for Disposal
The following step-by-step guide is a general protocol for the disposal of this compound and its associated waste. This is not a substitute for the specific instructions that would be provided in a manufacturer's Safety Data Sheet.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (Nitrile rubber is a common choice for many lab chemicals, but the specific type should be confirmed with the SDS).
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated labware (e.g., weigh boats, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound (e.g., dissolved in DMSO), collect in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity. Include the date of waste generation.
4. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.
Important Considerations:
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Avoid evaporation as a disposal method.
-
If a spill occurs, follow your laboratory's established spill response procedure. For a solid powder, this generally involves carefully sweeping or vacuuming the material into a hazardous waste container. For a liquid, absorb the spill with an inert material and place it in the hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general guidelines and, most importantly, obtaining and following the specific instructions in the official Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
Essential Safety and Operational Guide for Handling GNF7686
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GNF7686. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound.
This compound is a novel inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. As a research chemical with limited publicly available safety data, it is imperative to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols for compounds with unknown toxicity.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), the following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Minimum thickness of 0.11 mm. Change gloves frequently and immediately if contaminated. | Prevents skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | Use for all weighing and solution preparation. | Prevents inhalation of the powdered compound. |
Handling and Storage
This compound is a solid powder and should be handled with care to avoid generating dust.
-
Engineering Controls : All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood.
-
Storage : Store this compound in a cool, dry, and dark environment. For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C.
-
Shipping : The compound is shipped under ambient temperature as a non-hazardous chemical and is considered stable for several weeks during transit.
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
